Allyl lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFIHPJVHCCGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299562 | |
| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-55-3 | |
| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACTIC ACID, ALLYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allyl Lactate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl lactate (2-hydroxypropanoic acid, 2-propen-1-yl ester) is an organic compound with the chemical formula C₆H₁₀O₃. It is the ester of lactic acid and allyl alcohol. This versatile molecule is a colorless liquid at room temperature and possesses a unique combination of a reactive allyl group and a chiral lactate moiety, making it a valuable building block in organic synthesis and polymer chemistry. Its bifunctionality allows for a wide range of chemical transformations, including ester hydrolysis, transesterification, and polymerization of the allyl group. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in chemical reactions, and for the development of new materials.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Clear, colorless, mobile liquid | [2] |
| CAS Number | 5343-52-2 | [1] |
Physical Properties
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 175-176 °C | at 740 mmHg | [2] |
| 79 °C | at 25 mmHg | [2] | |
| 60 °C | at 8 mmHg | [2] | |
| 56-60 °C | at 8 mmHg | [2] | |
| Melting Point | Not available (liquid at room temperature) | - | |
| Density (d₄²⁰) | 1.0452 g/cm³ | at 20 °C | [2] |
| Refractive Index (n_D²⁰) | 1.4369 | at 20 °C | [2] |
| Solubility | Miscible with water, alcohol, and ether. | - | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as key fragments in mass spectrometry.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| ~5.9 | m | 1H | -CH=CH₂ | |
| ~5.3 | m | 2H | -CH=CH₂ | |
| ~4.6 | m | 2H | -O-CH₂-CH= | |
| ~4.3 | q | 1H | CH₃-CH(OH)- | ~6.9 |
| ~1.4 | d | 3H | CH₃-CH(OH)- | ~6.9 |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | C=O (ester) |
| ~132 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~68 | CH₃-CH(OH)- |
| ~65 | -O-CH₂- |
| ~20 | CH₃- |
Note: Predicted values based on typical chemical shifts for similar functional groups.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2980, 2940 | Medium | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1200, 1130 | Strong | C-O stretch (ester and alcohol) |
MS (Mass Spectrometry)
| m/z | Relative Intensity | Possible Fragment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 89 | Moderate | [M - C₃H₅]⁺ |
| 73 | High | [CH₃CH(OH)CO]⁺ |
| 45 | High | [COOH]⁺ or [C₂H₅O]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from a well-established procedure for the synthesis of alkyl lactates.[2]
Materials:
-
85% Lactic acid
-
Allyl alcohol
-
Benzene (or a suitable azeotroping agent like toluene)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium acetate (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Vigreux column
-
Dean-Stark trap
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Vigreux column topped with a Dean-Stark trap and a reflux condenser, add 85% lactic acid, benzene, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene. Continue refluxing until water is no longer collected.
-
Cool the reaction mixture and add an excess of allyl alcohol (typically a 3:1 to 4:1 molar ratio of alcohol to lactic acid is used to drive the equilibrium towards the product).[2]
-
Resume refluxing and continue to remove water via the Dean-Stark trap until the reaction is complete (no more water is collected).
-
Cool the mixture to room temperature and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate. Stir for 30 minutes.
-
Remove the benzene and excess allyl alcohol by distillation.
-
Purify the crude this compound by vacuum distillation.[2] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 56-60 °C at 8 mmHg).[2]
Figure 1. Experimental workflow for the synthesis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and identification.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).
Chemical Reactivity
The chemical reactivity of this compound is dominated by the chemistry of its two functional groups: the ester and the allyl group.
Fischer-Speier Esterification Mechanism
The synthesis of this compound from lactic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction is reversible. The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
Figure 2. Mechanism of Fischer-Speier esterification for this compound synthesis.
Hydrolysis
As an ester, this compound can undergo hydrolysis to yield lactic acid and allyl alcohol. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base. The rate of hydrolysis is dependent on factors such as temperature, pH, and the concentration of water. Spontaneous hydrolysis in aqueous solutions can occur, with the generated lactic acid autocatalyzing the reaction.
Polymerization
The allyl group of this compound can participate in polymerization reactions. Free-radical polymerization is a common method used to polymerize allyl monomers. However, allyl compounds often exhibit degradative chain transfer, which can lead to the formation of low molecular weight polymers or oligomers.[4][5] This occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, creating a stable, less reactive allyl radical that is less likely to initiate a new polymer chain.
Initiators: Common free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be used to initiate the polymerization of this compound.
Conditions: The polymerization is typically carried out in bulk or in solution at elevated temperatures to facilitate the decomposition of the initiator.
Conclusion
This compound is a valuable bifunctional molecule with a rich chemistry. Its physical and chemical properties, along with its reactivity, make it a useful intermediate in the synthesis of a variety of organic compounds and polymers. This technical guide has provided a comprehensive overview of its key characteristics and relevant experimental procedures to aid researchers and scientists in its application and further exploration. The provided data and protocols serve as a foundational resource for the use of this compound in drug development and materials science.
References
(S)-Allyl Lactate: A Comprehensive Technical Guide
CAS Number: 289883-19-8
This technical guide provides an in-depth overview of (S)-Allyl lactate, a chiral ester of lactic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's specifications, experimental protocols for its synthesis and purification, and explores its potential biological significance through the lens of lactate signaling.
Core Specifications
(S)-Allyl lactate is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14.[1][2] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 289883-19-8 | [2] |
| Molecular Formula | C6H10O3 | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Boiling Point (Predicted) | 188.5 ± 15.0 °C | [2] |
| Density (Predicted) | 1.049 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.06 ± 0.20 | [2] |
Experimental Protocols
Synthesis of Allyl Lactate
A general method for the synthesis of this compound is through the esterification of lactic acid with allyl alcohol. The following protocol is adapted from a procedure published in Organic Syntheses and describes a robust method for producing this ester.[3] While this procedure does not specifically yield the (S)-enantiomer, the use of (S)-lactic acid as a starting material would result in the desired stereoisomer.
Materials:
-
80% Lactic Acid
-
Benzene
-
Concentrated Sulfuric Acid
-
Allyl Alcohol
-
Anhydrous Sodium Acetate
Procedure:
-
A mixture of 675 g (6 moles) of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask.[3]
-
The flask is equipped with a Vigreux column and a Dean-Stark trap to remove water via azeotropic distillation.[3]
-
The mixture is refluxed until the liberation of water slows significantly.[3]
-
1394 g (24 moles) of allyl alcohol is then added to the reaction mixture.[3]
-
Refluxing and water removal are continued until no more water is produced.[3]
-
The sulfuric acid catalyst is neutralized with 18 g of anhydrous sodium acetate.[3]
-
The crude product is then subjected to fractional distillation to purify the this compound.[3]
Purification
Purification of the synthesized this compound is achieved through fractional distillation under reduced pressure.[3]
Procedure:
-
The neutralized reaction mixture is distilled rapidly under reduced pressure to remove the bulk of the volatile components, leaving behind a viscous residue.[3]
-
The distillate is then carefully fractionated through a Vigreux column.[3]
-
Initial fractions will contain a benzene-allyl alcohol azeotrope, followed by excess allyl alcohol.[3]
-
The final fraction, collected at 56-60 °C/8 mm, is the purified this compound.[3]
Biological Significance and Signaling Pathways
While direct studies on the signaling pathways of (S)-allyl lactate are limited, the biological role of its parent molecule, lactate, is an area of intense research. Lactate is no longer considered merely a metabolic waste product but a key signaling molecule involved in various physiological and pathological processes, including immune regulation and cancer metabolism.[4][5][6]
One of the key signaling mechanisms of lactate involves its ability to modulate immune responses. Recent studies have shown that lactate can influence the function of various immune cells. For instance, lactate can suppress the activity of T cells and dendritic cells, contributing to an immunosuppressive tumor microenvironment.[4] Furthermore, lactate has been identified as a precursor for a novel post-translational modification called lysine lactylation, which can directly impact protein function and gene expression.[7]
A recently discovered pathway highlights the role of alanyl-tRNA synthetases (AARS1/2) as L-lactate sensors. AARS2, in response to elevated L-lactate levels, can lactylate lysine residues on cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA. This lactylation inhibits the activity of cGAS, thereby dampening the downstream innate immune response.[7] This mechanism provides a direct link between metabolic state (lactate levels) and immune signaling.
The following diagram illustrates the lactate-mediated inhibition of the cGAS-STING pathway.
Figure 1: Lactate-mediated inhibition of the cGAS-STING pathway.
References
- 1. (S)-ALLYL LACTATE | 289883-19-8 [chemicalbook.com]
- 2. (S)-ALLYL LACTATE | 289883-19-8 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging era of lactate: A rising star in cellular signaling and its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new twist on lactate signaling: alanyl-tRNA synthetases 1 and 2 as metabolic sensors and lactyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Allyl Lactate from Lactic Acid and Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl lactate, an important chemical intermediate, from the direct esterification of lactic acid with allyl alcohol. This document outlines the core chemical principles, detailed experimental protocols, a comparative analysis of catalytic systems, and the underlying reaction mechanism.
Introduction
This compound is a valuable monomer in the synthesis of biodegradable polymers and finds applications in the pharmaceutical and fine chemical industries. Its production via the esterification of lactic acid and allyl alcohol is a common and well-established method. The reaction, however, is a reversible equilibrium process, and various strategies are employed to drive it towards the product side, including the use of catalysts and the removal of water, a key byproduct. This guide delves into the critical aspects of this synthesis to provide a thorough understanding for research and development purposes.
Reaction Stoichiometry and Thermodynamics
The fundamental reaction for the synthesis of this compound is the Fischer esterification of lactic acid with allyl alcohol:
CH₃CH(OH)COOH + CH₂=CHCH₂OH ⇌ CH₃CH(OH)COOCH₂CH=CH₂ + H₂O
The reaction is typically catalyzed by an acid and is in equilibrium. To achieve high yields of this compound, the equilibrium must be shifted to the right. This is commonly achieved by using an excess of one of the reactants (usually allyl alcohol) or by removing water as it is formed, often through azeotropic distillation.[1] The presence of a strong acid catalyst can also lead to the undesirable side reaction of allyl alcohol rearrangement to propionaldehyde.[1]
Comparative Analysis of Catalytic Systems
The choice of catalyst is crucial in the synthesis of this compound, impacting reaction rate, yield, and purity of the final product. The following table summarizes various catalytic systems reported in the literature.
| Catalyst System | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Observations and Remarks |
| Sulfuric Acid (H₂SO₄) | 4:1 | Reflux | ~16 | 90 | A large excess of allyl alcohol is essential for high yields.[1] Neutralization of the acid is critical before distillation to prevent polymerization.[1] |
| 3:1 | Reflux | Not Specified | 85-88 | Yield decreases with a lower excess of allyl alcohol.[1] | |
| 2:1 | Reflux | Not Specified | ~65 | Significant decrease in yield observed.[1] | |
| p-Toluenesulfonic acid (p-TsOH) | 1.2:1 (Alcohol:Acid) | Reflux | 4 | Not Specified | A common acidic catalyst for esterifications.[2] |
| Autocatalyzed (No Catalyst) | 4:1 to 10:1 | 110 | Not Specified | Not Specified | The reaction rate increases with temperature but decreases with an increasing molar ratio of alcohol to lactic acid.[3] |
| Ion-Exchange Resins | Not Specified | 80 | Not Specified | Not Specified | Offer advantages over homogeneous catalysts by simplifying product purification. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Not Specified | Not Specified | Not Specified | Not Specified | Can be used to prepare pure this compound without racemization, avoiding the formation of secondary compounds seen with acid catalysts.[2] |
Detailed Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on a well-established procedure.[1]
4.1. Materials and Equipment
-
80% Lactic Acid
-
Allyl Alcohol
-
Benzene
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Acetate
-
3-L three-necked round-bottomed flask
-
Capillary ebullition tube
-
Vigreux column (75 cm)
-
Dean and Stark trap (Barrett modification preferred)
-
Reflux condenser
-
Distillation head
-
Receiving flask
-
Heating mantle
-
Vacuum pump
4.2. Procedure
-
Initial Setup and Dehydration:
-
In the 3-L three-necked flask, combine 675 g (6 moles) of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid.
-
Attach the Vigreux column, Dean and Stark trap, and reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with benzene.
-
Continuously remove the lower aqueous layer from the trap. Continue this process until the rate of water liberation slows significantly or the reaction mixture begins to darken.
-
-
Esterification:
-
Add 1394 g (24 moles) of allyl alcohol to the reaction mixture.
-
Continue to reflux the mixture, removing the water that forms and collects in the trap.
-
The reaction is complete when water production ceases.
-
-
Neutralization and Purification:
-
Cool the reaction mixture and neutralize the sulfuric acid catalyst by adding 18 g of anhydrous sodium acetate. It is crucial to neutralize the strong acid before distillation to prevent the condensation of the ester.[1]
-
Replace the fractionating column with a short distillation head.
-
Rapidly distill the liquid under reduced pressure (initially with a water pump, then at approximately 5 mm Hg), collecting the distillate in a flask cooled with an ice-salt bath. A viscous residue containing inorganic salts will remain in the flask and should be discarded.
-
-
Fractional Distillation:
-
Fractionally distill the collected distillate through the 75 cm Vigreux column.
-
The first fraction will be the benzene-allyl alcohol binary azeotrope (boiling point ~76.8 °C).
-
A small fraction of allyl ether may distill at 94–95 °C.
-
Next, distill off the excess allyl alcohol at 97 °C.
-
Once most of the allyl alcohol is removed and the temperature in the distillation pot reaches about 120 °C, reduce the pressure to approximately 50 mm Hg to remove the remaining alcohol.
-
Finally, collect the pure this compound, which distills at 56–60 °C under a pressure of 8 mm Hg.[1]
-
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via Fischer esterification proceeds through a multi-step mechanism involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
References
Spectroscopic Profile of Allyl Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyl lactate, a key intermediate in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Predicted Spectroscopic Data of this compound
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its constituent functional groups (allyl and lactate moieties) and data from analogous ester compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the ¹H and ¹³C nuclei in this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.2 - 4.4 | Quartet | ~7.0 |
| H-3 | ~1.4 - 1.5 | Doublet | ~7.0 |
| H-1' | ~4.6 - 4.7 | Doublet | ~5.7 |
| H-2' | ~5.9 - 6.0 | Multiplet | - |
| H-3' (trans) | ~5.3 - 5.4 | Doublet | ~17.2 |
| H-3' (cis) | ~5.2 - 5.3 | Doublet | ~10.4 |
| OH | Variable | Singlet (broad) | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton (OH) is dependent on concentration, temperature, and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~175 |
| C-2 (CH-OH) | ~67 |
| C-3 (CH₃) | ~20 |
| C-1' (O-CH₂) | ~65 |
| C-2' (=CH) | ~132 |
| C-3' (=CH₂) | ~118 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a liquid, the spectrum can be obtained as a thin film between salt plates.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3500 - 3200 | Strong, Broad |
| C-H (sp² alkene) | 3100 - 3000 | Medium |
| C-H (sp³) | 3000 - 2850 | Medium |
| C=O (ester) | ~1735 | Strong |
| C=C (alkene) | ~1645 | Medium |
| C-O (ester) | 1300 - 1000 | Strong |
| =C-H bend (alkene) | 1000 - 650 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol .
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 89 | [M - CH₂CH=CH₂]⁺ |
| 73 | [M - OCH₂CH=CH₂]⁺ |
| 45 | [COOH]⁺ |
| 41 | [CH₂CH=CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of liquid this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
FT-IR Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[1]
-
If necessary, filter the solution to remove any particulate matter.[1]
Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Inlet System (for GC-MS): A suitable capillary column (e.g., DB-5) with an appropriate temperature program to elute this compound.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
References
An In-depth Technical Guide on the Thermodynamic Properties and Behavior of Allyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl lactate, the ester of lactic acid and allyl alcohol, is a compound of interest in various chemical and pharmaceutical applications. Its bifunctional nature, possessing both an ester and an alkene group, allows for a range of chemical transformations, making it a versatile building block. A thorough understanding of its thermodynamic properties and chemical behavior is crucial for its effective use in synthesis, formulation, and as a potential component in drug delivery systems. This technical guide provides a comprehensive overview of the available data on this compound, outlines key experimental methodologies for its characterization, and discusses its chemical behavior. It is important to note that while data for some physical properties of this compound are available, specific experimental thermodynamic data such as enthalpy of formation and heat capacity are not extensively reported in the literature. Therefore, this guide also references data for analogous alkyl lactates to provide a comparative context.
Core Thermodynamic and Physical Properties
The fundamental physical and thermodynamic properties of a compound are essential for process design, safety assessment, and understanding its behavior in various systems. The available data for this compound are summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Conditions | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1][2] | |
| Molecular Weight | 130.14 g/mol | [1][2] | |
| Boiling Point | 175-176 °C | 740 mmHg | [3] |
| 79 °C | 25 mmHg | [3] | |
| 60 °C | 8 mmHg | [3] | |
| Density (d₄²⁰) | 1.0452 g/cm³ | 20 °C | [3] |
| Refractive Index (n_D²⁰) | 1.4369 | 20 °C | [3] |
Experimental Protocols
Detailed experimental procedures are fundamental for the replication and validation of scientific findings. Below are methodologies for the synthesis of this compound and general protocols for the determination of key thermodynamic properties.
Synthesis of this compound
A well-established method for the preparation of this compound is the Fischer esterification of lactic acid with allyl alcohol using an acid catalyst.[3]
Materials:
-
80% Lactic acid
-
Benzene
-
Concentrated sulfuric acid
-
Allyl alcohol
-
Anhydrous sodium acetate
Procedure:
-
A mixture of 675 g (6 moles) of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask equipped with a capillary ebullition tube.
-
The flask is connected to a 75 cm Vigreux column with a Dean and Stark trap and a reflux condenser.
-
The mixture is refluxed to remove water azeotropically with benzene. The aqueous layer is withdrawn from the trap.
-
Once the initial water removal slows, 1394 g (24 moles) of allyl alcohol is added.
-
Refluxing and water removal are continued until the production of water ceases.
-
The acid catalyst is then neutralized with 18 g of anhydrous sodium acetate to prevent the reverse reaction and polymerization during distillation.[3]
-
The reaction mixture is then subjected to fractional distillation under reduced pressure to purify the this compound. The fraction boiling at 56–60 °C/8 mmHg is collected.[3]
General Experimental Protocol for Calorimetry
The determination of thermodynamic properties such as enthalpy of reaction and heat capacity is typically performed using calorimetry. A general procedure for solution calorimetry is outlined below.[5][6][7][8]
Apparatus:
-
A solution calorimeter (e.g., a Dewar-type vessel or a simple insulated cup for less precise measurements)
-
A calibrated thermometer or temperature probe with high resolution
-
A stirrer
-
A means of introducing the sample into the solvent
Procedure for Determining Enthalpy of Solution:
-
A precisely known mass of the solvent (e.g., water or an appropriate organic solvent) is placed in the calorimeter.
-
The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded over a period of time to establish a stable baseline.
-
A precisely weighed sample of the substance of interest (in this case, this compound) is introduced into the solvent.
-
The temperature of the solution is recorded at regular intervals as the substance dissolves, until a new stable final temperature (T_final) is reached.
-
The temperature change (ΔT = T_final - T_initial) is determined, accounting for any heat exchange with the surroundings by graphical extrapolation or calculation.
-
The heat of solution (q_soln) is calculated using the equation: q_soln = -(C_cal * ΔT + m_soln * c_p,soln * ΔT), where C_cal is the heat capacity of the calorimeter, m_soln is the mass of the solution, and c_p,soln is the specific heat capacity of the solution.
-
The molar enthalpy of solution (ΔH_soln) is then calculated by dividing q_soln by the number of moles of the solute.
Chemical Behavior and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the ester and the allyl (alkene) moieties.
Hydrolysis
Like other esters, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield lactic acid and allyl alcohol. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the alkoxide (allyloxide) and proton transfer yields the carboxylate salt (lactate) and allyl alcohol.
Studies on the hydrolysis of other alkyl lactates, such as methyl and ethyl lactate, have shown that the reaction can be autocatalytic, where the lactic acid product catalyzes further hydrolysis.[9][10][11][12] The kinetics of this hydrolysis can be complex, often exhibiting an induction period followed by an accelerated reaction rate.[9][11]
Reactions of the Allyl Group
The double bond in the allyl group can undergo various addition reactions characteristic of alkenes. These include:
-
Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield propyl lactate.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
-
Polymerization: The allyl group can participate in free-radical or other types of polymerization to form poly(this compound).
Pyrolytic Decomposition
While specific studies on the pyrolysis of this compound are scarce, research on the thermal decomposition of other allylic esters suggests that they can undergo elimination reactions at high temperatures.[13] The exact decomposition pathway would depend on the specific conditions, but could involve mechanisms such as a 1,4-conjugate elimination.[13]
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound via Fischer esterification.
General Hydrolysis of this compound
Caption: General reaction scheme for the hydrolysis of this compound.
Conceptual Diagram of a Calorimetry Experiment
Caption: Conceptual workflow of a calorimetry experiment to determine enthalpy changes.
Conclusion
This compound is a compound with potential in various scientific fields. While its basic physical properties and a reliable synthesis method are documented, a significant gap exists in the experimental thermodynamic data. This guide has summarized the available information and provided context by referencing related compounds. The outlined experimental protocols offer a starting point for researchers aiming to fill these knowledge gaps. Further research, potentially employing computational chemistry in conjunction with experimental calorimetry and vapor-liquid equilibrium studies, is necessary to fully characterize the thermodynamic landscape of this compound. This will, in turn, enable its more effective and predictable application in research and development.
References
- 1. This compound [chemicalbook.com]
- 2. This compound [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Lab Procedure [chem.fsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Solubility of Allyl Lactate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl lactate in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines inferred solubility based on the known behavior of similar lactate esters with detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Introduction to this compound
This compound is the ester of lactic acid and allyl alcohol. Its chemical structure, featuring both a polar hydroxyl and ester group, as well as a nonpolar allyl group, imparts a versatile solubility profile. This makes it a potentially valuable solvent in various applications, including as a reactive intermediate in polymer synthesis and as a green solvent alternative. Understanding its solubility is critical for its effective use in reaction chemistry, formulation development, and purification processes.
Solubility Data
Direct quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, the solubility can be inferred from the well-documented properties of other lactate esters, such as methyl lactate and ethyl lactate.[1] Generally, lactate esters exhibit good solvency for a wide range of organic materials due to their polarity.[2] Shorter-chain lactate esters like ethyl lactate are miscible with alcohols, ketones, esters, and hydrocarbons.[1] As the alkyl chain length increases, the water solubility decreases, but the affinity for nonpolar organic solvents is expected to be maintained or increased.
Based on these principles, the following table summarizes the inferred solubility of this compound. It is strongly recommended that experimental verification is performed for specific applications.
Table 1: Inferred Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group in this compound can form hydrogen bonds with alcohols, and the overall polarity is similar. Ethyl lactate is known to be miscible with alcohols.[1] |
| Ketones | Acetone | Miscible | The polar carbonyl group of ketones interacts favorably with the polar groups of this compound. Ethyl lactate is miscible with ketones.[1] |
| Ethers | Diethyl Ether | Soluble/Miscible | This compound's ester and hydroxyl groups allow for dipole-dipole interactions with ethers. Methyl lactate is soluble in ether.[1] |
| Esters | Ethyl Acetate | Miscible | As esters themselves, lactate esters are generally miscible with other esters of similar size and polarity. Ethyl lactate is miscible with other esters.[1] |
| Aromatic Hydrocarbons | Toluene | Soluble | The nonpolar allyl group and the carbon backbone of this compound interact favorably with aromatic hydrocarbons through van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble | The overall polarity of this compound may limit its miscibility with nonpolar aliphatic hydrocarbons. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for the solubility of this compound, the following experimental protocols can be employed. The choice of method will depend on whether the system is fully miscible or has a finite solubility limit.
Method for Determining Miscibility (Qualitative)
This method is suitable for a rapid initial assessment of whether this compound is fully miscible with a solvent.
Materials:
-
This compound
-
Solvent of interest
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Clear glass vials or test tubes
Procedure:
-
In a clear glass vial, combine this compound and the chosen solvent in various proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).
-
Cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Allow the mixture to stand at a constant, controlled temperature for at least 15 minutes.
-
Visually inspect the mixture against a well-lit background. The absence of a phase boundary or any turbidity indicates that the two liquids are miscible at that proportion.[3]
-
If the mixture remains clear and homogeneous across all tested proportions, the substances can be considered miscible.
Isothermal Shake-Flask Method for Quantitative Solubility Determination
This is a standard method for determining the equilibrium solubility of a solute in a solvent when they are not fully miscible.
Materials:
-
This compound
-
Solvent of interest
-
Saturated solution of this compound in the solvent
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical technique for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
-
Syringe filters (chemically compatible with the solution)
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to the solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration of this compound in the solvent phase remains constant.
-
Once equilibrium is established, stop the agitation and allow the mixture to stand undisturbed in the shaker bath for several hours to allow for phase separation.
-
Carefully withdraw an aliquot of the solvent phase using a pipette, ensuring no undissolved this compound is taken.
-
Filter the aliquot through a syringe filter to remove any remaining micro-droplets of the undissolved phase.
-
Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
The solubility is then calculated and typically expressed in g/100 mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for quantitative solubility determination.
Caption: Decision process for solubility/miscibility testing.
References
An In-depth Technical Guide to Quantum Chemistry Calculations for the Allyl Lactate Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemistry calculations in elucidating the three-dimensional structure and electronic properties of allyl lactate. While direct computational studies on this compound are not extensively available in public literature, this document leverages established computational methodologies applied to similar lactate esters, such as methyl and ethyl lactate, to outline a robust protocol for a thorough computational analysis of this compound.[1][2][3][4] This information is critical for understanding its reactivity, stability, and potential interactions in biological and chemical systems, which is of significant interest in drug development and materials science.
Introduction to this compound and the Importance of Conformational Analysis
This compound is an ester of lactic acid and allyl alcohol. Its structure combines the chirality of the lactate moiety with the reactive allyl group, making its conformational landscape particularly rich and relevant to its chemical behavior. Understanding the preferred three-dimensional arrangements of its atoms (conformers) and the energy barriers between them is crucial for predicting its spectroscopic signatures, reactivity, and interactions with other molecules.
Quantum chemistry calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the structure and properties of molecules at the atomic level.[3][4] These in silico methods can provide detailed insights into:
-
Conformational Isomers: Identifying the most stable geometries of the molecule.
-
Intramolecular Interactions: Quantifying non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.[1][2]
-
Electronic Properties: Calculating molecular orbitals, charge distributions, and reactivity descriptors.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.
Experimental and Computational Protocols
A typical computational workflow for analyzing the structure of this compound would involve a multi-step process to ensure a thorough exploration of its potential energy surface.
Computational Methodology
The primary computational approach for studying lactate esters involves Density Functional Theory (DFT).[1][3][4] This method provides a good balance between accuracy and computational cost for molecules of this size.
Workflow for this compound Analysis:
-
Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is crucial due to the rotational freedom around several single bonds.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface. A common and reliable level of theory for this step is B3LYP with a 6-31G(d,p) basis set.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311++G(d,p)) or a different functional.[3]
-
Analysis of Results: The final energies (including ZPVE corrections) are used to determine the relative populations of the conformers at a given temperature using the Boltzmann distribution. Key structural parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moment, molecular orbitals) are analyzed for the most stable conformers.
The following diagram illustrates the logical workflow for the computational analysis of this compound.
Data Presentation: Predicted Properties of this compound Conformers
Based on studies of similar lactate esters, several stable conformers of this compound are expected, primarily differing in the orientation of the hydroxyl, ester, and allyl groups. The following tables present hypothetical but realistic quantitative data that would be obtained from the computational protocol described above.
Table 1: Relative Energies and Properties of the Most Stable this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Rotational Constants (GHz) |
| AL-1 | 0.00 | 2.5 | 1.8, 0.7, 0.6 |
| AL-2 | 0.85 | 3.1 | 1.9, 0.6, 0.5 |
| AL-3 | 1.52 | 1.9 | 2.1, 0.5, 0.4 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (AL-1)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C-O (ester) | 1.35 | ||
| O-H | 0.97 | ||
| C-O-C (ester) | 116.5 | ||
| HO-C-C=O | 5.2 | ||
| O=C-O-C | 178.9 |
Visualization of Key Molecular Interactions
A key feature stabilizing the low-energy conformers of lactate esters is the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.[1][2] This interaction creates a pseudo-five-membered ring structure.
The signaling pathway diagram below illustrates the key intramolecular interactions that determine the conformational preferences of this compound.
Conclusion
The computational analysis of this compound, guided by methodologies established for similar lactate esters, provides a powerful framework for understanding its structural and electronic properties. By employing DFT calculations, researchers can identify the most stable conformers, quantify the impact of intramolecular forces, and predict a range of properties that are essential for applications in drug design and materials science. The detailed protocols and expected data presented in this guide offer a solid foundation for initiating such computational investigations.
References
An In-depth Technical Guide to Historical Methods of Allyl Lactate Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of historical methods for the preparation of allyl lactate, a valuable chemical intermediate. The document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to allow for comparative analysis. Visual representations of the experimental workflows are included to facilitate a deeper understanding of the processes involved.
Direct Esterification of Lactic Acid with Allyl Alcohol
One of the most well-documented historical methods for preparing this compound is through the direct esterification of lactic acid with allyl alcohol. This method typically employs a strong acid catalyst and involves the removal of water to drive the reaction equilibrium towards the product. A notable example of this procedure is detailed in Organic Syntheses.
Experimental Protocol
This protocol is adapted from the procedure described in Organic Syntheses, Coll. Vol. 3, p.46 (1955); Vol. 26, p.1 (1946).
Materials:
-
80% Lactic Acid: 675 g (6 moles)
-
Benzene: 300 ml
-
Concentrated Sulfuric Acid: 5 ml
-
Allyl Alcohol: 1394 g (24 moles)
-
Anhydrous Sodium Acetate: 18 g
Procedure:
-
A mixture of 80% lactic acid, benzene, and concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask equipped with a capillary ebullition tube.
-
The flask is connected to a 75 cm Vigreux column, which is fitted with a Dean and Stark-type trap and a reflux condenser.
-
The mixture is refluxed to remove water azeotropically with benzene. The aqueous layer is withdrawn from the trap until the rate of water liberation slows significantly. This step dehydrates the lactic acid to form a linear polymer of about three lactic acid units.
-
Allyl alcohol is then added to the flask, and refluxing is continued with continuous removal of the water-benzene-allyl alcohol ternary azeotrope (boiling at 68.2°C) until no more water is produced.
-
The reaction mixture is cooled, and the sulfuric acid catalyst is neutralized by the addition of anhydrous sodium acetate. This step is crucial to prevent the reverse reaction and the formation of polylactic acid during distillation.
-
The apparatus is rearranged for vacuum distillation. The majority of the unreacted allyl alcohol and benzene are removed under reduced pressure.
-
The remaining liquid is then distilled under vacuum to yield this compound. The product is collected at 56-60°C/8 mm Hg.
Data Presentation
| Reactant Ratio (Alcohol:Acid) | Yield of this compound | Reference |
| 4:1 | 90% | |
| 3:1 | 85-88% | |
| 2:1 | ~65% | |
| 5:3 | 58-60% |
Physical Properties of this compound:
-
Boiling Point: 175-176°C at 740 mm Hg; 79°C at 25 mm Hg; 60°C at 8 mm Hg
-
Density (d420): 1.0452
-
Refractive Index (nD20): 1.4369
Experimental Workflow
Transesterification
Transesterification is another historical and widely used method for the synthesis of esters. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. While a specific historical document detailing the synthesis of this compound via transesterification was not found in the initial search, the principles of this reaction are well-established and would have been applicable. For instance, a lower-boiling alkyl lactate, such as methyl lactate or ethyl lactate, could be reacted with allyl alcohol in the presence of an
Allyl lactate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Allyl Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (also known as Lactic acid, allyl ester). The information presented is compiled from various scientific sources and safety data sheets of related compounds to provide a thorough understanding of the potential hazards and safe handling procedures.
Chemical and Physical Properties
This compound is a clear, colorless, and mobile liquid.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Synonyms | Lactic acid, allyl ester | [1] |
| Appearance | Clear, colorless, mobile liquid | [1] |
| Boiling Point | 175-176 °C at 740 mm Hg; 79 °C at 25 mm Hg; 60 °C at 8 mm Hg | [1] |
| Density | 1.0452 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.4369 at 20 °C | [1] |
Toxicological Data
| Toxicity Endpoint | Value | Species | Route | Source and Remarks |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral | [2] (Data for lactate esters) |
| Acute Inhalation Toxicity (LC50) | > 5000 mg/m³ | Rat | Inhalation | [2] (Data for lactate esters) |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rabbit | Dermal | [3] (Data for L(+)-Lactic acid, 2-hour exposure) |
| Skin Irritation/Corrosion | Potential irritant | Dermal | [2] (Inference from lactate esters) | |
| Eye Irritation/Corrosion | Potential irritant | Ocular | [2] (Inference from lactate esters) |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not available, based on the data for related compounds, it should be handled as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Flammability: The flammability of this compound is not explicitly stated, but given its organic nature, it should be kept away from heat, sparks, and open flames.
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids or bases.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Firefighting Measures
Accidental Release:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Do not let the product enter drains.
Firefighting:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
The following are summaries of standard methodologies for key toxicological experiments. These are provided as a reference for the type of testing that would be conducted to determine the specific hazards of this compound.
Acute Oral Toxicity (LD50) - OECD Guideline 423:
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration. A stepwise procedure is used with a limited number of animals (typically rats). The study starts with a dose expected to be non-lethal. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. Observations of the animals are made for at least 14 days to monitor for signs of toxicity and mortality. The LD50 value is then estimated from the results.
Acute Dermal Irritation/Corrosion - OECD Guideline 404:
This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][5][6] A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin on a single animal (typically a rabbit) and covered with a gauze patch for a specified period (usually 4 hours).[7] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[4][7] The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the skin lesions.[4]
Acute Eye Irritation/Corrosion - OECD Guideline 405:
This method assesses the potential of a substance to cause eye irritation or corrosion.[8][9][10][11] A small, single dose of the substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[11][12] The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[12] The severity of any lesions is scored to determine the irritant or corrosive potential of the substance.[12]
Visualizations
Caption: Workflow for handling an this compound spill.
Caption: Personal Protective Equipment for handling this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. flashpointsrl.com [flashpointsrl.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Molecular formula and weight of Allyl lactate
An In-depth Technical Guide to Allyl Lactate for Researchers and Drug Development Professionals
Introduction
This compound, an ester of lactic acid and allyl alcohol, is a chemical compound with applications in various fields of chemical synthesis. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the broader role of lactate in biological signaling pathways, which is of significant interest to researchers in drug development.
Chemical and Physical Properties
This compound is a clear, colorless, and mobile liquid.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [2][3] |
| Molecular Weight | 130.14 g/mol | [2][3] |
| Boiling Point | 175-176°C at 740 mm Hg | [1] |
| 79°C at 25 mm Hg | [1] | |
| 56-60°C at 8 mm Hg | [1] | |
| Density (d₄²⁰) | 1.0452 g/cm³ | [1] |
| Refractive Index (n_D²⁰) | 1.4369 | [1] |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound, adapted from a procedure in Organic Syntheses. This esterification process involves the reaction of lactic acid with an excess of allyl alcohol in the presence of an acid catalyst.
Materials and Equipment
-
80% Lactic Acid (675 g, 6 moles)
-
Benzene (300 ml)
-
Concentrated Sulfuric Acid (5 ml)
-
Allyl Alcohol (1394 g, 24 moles)
-
Anhydrous Sodium Acetate (18 g)
-
3-liter three-necked round-bottomed flask
-
Capillary ebullition tube
-
75 cm Vigreux column
-
Dean and Stark trap (Barrett modification preferred)
-
Reflux condenser
-
Distillation head
-
3-liter round-bottomed receiving flask
-
Ice-salt bath
Procedure
-
Initial Setup and Dehydration:
-
Place 675 g of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid into the 3-liter three-necked flask fitted with a capillary ebullition tube.
-
Attach the Vigreux column, Dean and Stark trap, and reflux condenser.
-
Heat the mixture to reflux.
-
Continuously remove the aqueous layer from the trap until the rate of water liberation slows significantly. This step removes water from the lactic acid, forming a linear lactic acid polymer.[1]
-
-
Esterification:
-
Add 1394 g of allyl alcohol to the reaction mixture. A large excess of alcohol is crucial for achieving a high yield.[1]
-
Continue refluxing and removing water until water production ceases.
-
-
Neutralization and Initial Distillation:
-
Neutralize the sulfuric acid catalyst by adding 18 g of anhydrous sodium acetate.
-
Replace the fractionating column with a short distillation head.
-
Cool the receiving flask in an ice-salt bath.
-
Distill the liquid rapidly under reduced pressure (initially water pump, then ~5 mm Hg) to separate the product from the viscous residue containing inorganic salts.
-
-
Fractional Distillation and Purification:
-
Fractionally distill the collected distillate through the Vigreux column.
-
The first fraction collected is the benzene-allyl alcohol binary azeotrope (boiling point ~76.8°C).
-
Distill off the excess allyl alcohol (boiling point ~97°C).
-
Once most of the allyl alcohol is removed, reduce the pressure to about 50 mm Hg to remove the remainder.
-
The final product, this compound, is then distilled at 56-60°C/8 mm Hg.[1] The expected yield is between 693–710 g (89–91%).[1]
-
Visualization of Experimental Workflow
The synthesis of this compound can be visualized as a multi-step process involving dehydration, esterification, and purification.
Caption: Workflow for the synthesis of this compound.
Lactate in Biological Signaling
While this compound itself is primarily a synthetic intermediate, the lactate moiety is a key signaling molecule in various biological processes.[4] Understanding these pathways is crucial for researchers in drug development, as lactate signaling is implicated in inflammation, cancer metabolism, and immune regulation.[4][5]
Overview of Lactate Signaling Pathways
Lactate exerts its signaling effects through several mechanisms, including:
-
The Lactate/HIF-1α Pathway: Under hypoxic conditions, stabilized Hypoxia-Inducible Factor 1-alpha (HIF-1α) promotes glycolysis, leading to lactate production. Accumulated lactate, in turn, can influence HIF-1α activity, creating a feedback loop that affects angiogenesis and pro-inflammatory gene expression.[5]
-
The Lactate/GPR81 Pathway: Lactate can act as a ligand for the G protein-coupled receptor 81 (GPR81).[5] Activation of this pathway can inhibit downstream signaling cascades like NF-κB, leading to reduced production of inflammatory cytokines such as TNF-α and IL-6.[5]
-
The Lactate/NF-κB Pathway: Intracellular lactate accumulation can trigger the phosphorylation of IκBα, which leads to the activation of the transcription factor NF-κB. This can induce the expression of genes involved in cell migration and angiogenesis.[5]
Visualization of a Lactate Signaling Pathway
The following diagram illustrates the Lactate/GPR81 signaling pathway, a key mechanism by which lactate modulates cellular responses.
Caption: The Lactate/GPR81 signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Allyl-Functionalized Polylactic Acid via Ring-Opening Polymerization of Allyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl-functionalized polylactic acid (PLA) is a versatile biodegradable polymer with significant potential in biomedical applications, including drug delivery, tissue engineering, and the development of cross-linked hydrogels. The pendant allyl groups serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of therapeutic agents, targeting moieties, or cross-linking agents through efficient chemistries like thiol-ene reactions. This document provides detailed protocols for the synthesis of allyl-functionalized PLA through the ring-opening polymerization (ROP) of allyl lactate, a functionalized monomer. The methodologies described herein are based on established principles of ROP for substituted lactones and lactides, offering a robust framework for producing these advanced biomaterials.
The synthesis of polyesters with pendant functional groups can be achieved through the ROP of functionalized cyclic esters.[1][2] A variety of catalysts, including tin(II) octoate (Sn(Oct)₂) and other organometallic compounds, are effective in promoting this type of polymerization.[1][3][4] The presence of an initiator, such as an alcohol, allows for control over the molecular weight of the resulting polymer.[5]
Synthesis Pathway and Experimental Workflow
The synthesis of allyl-functionalized PLA from this compound proceeds via a ring-opening polymerization mechanism. This process is typically initiated by a nucleophile, such as an alcohol, and catalyzed by an organometallic compound. The allyl group on the lactate monomer is preserved during polymerization, yielding a linear polyester with pendant allyl functionalities.
Logical Diagram of Synthesis
Caption: Synthesis pathway for allyl-functionalized PLA.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of Allyl-Functionalized PLA using Tin(II) Octoate (Sn(Oct)₂)
This protocol describes the bulk polymerization of this compound initiated by benzyl alcohol and catalyzed by Sn(Oct)₂.
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Benzyl alcohol (BnOH, initiator)
-
Toluene (solvent for catalyst solution)
-
Dichloromethane (CH₂Cl₂, for dissolution)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas. Purify this compound by vacuum distillation before use.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5.0 g, 38.4 mmol) and benzyl alcohol as the initiator. The amount of initiator determines the target molecular weight ([Monomer]/[Initiator] ratio). For a target degree of polymerization of 50, add 83.1 mg (0.77 mmol) of benzyl alcohol.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in dry toluene (e.g., 10 mg/mL). Add the required amount of the catalyst solution via syringe. A typical monomer-to-catalyst ratio is 200:1 to 1000:1. For a 500:1 ratio, add 31.2 mg (0.077 mmol) of Sn(Oct)₂.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir the reaction mixture. Monitor the progress of the polymerization by taking small aliquots and analyzing them via ¹H NMR for monomer conversion. The reaction is typically run for 4 to 24 hours.
-
Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. The resulting viscous polymer is dissolved in a minimal amount of dichloromethane.
-
Precipitation: Slowly add the polymer solution to a beaker of cold, stirred methanol (at least 10 times the volume of the CH₂Cl₂ solution). The polymer will precipitate as a white solid.
-
Isolation and Drying: Decant the solvent and collect the polymer by filtration. Wash the polymer with fresh cold methanol. Dry the purified polymer in a vacuum oven at 40°C to a constant weight.
Protocol 2: Synthesis of Allyl-Functionalized PLA using a Zinc-Based Catalyst
This protocol utilizes a zinc-based catalyst, which can be an alternative to tin-based systems.
Materials:
-
This compound (monomer)
-
Zinc lactate or other zinc-based catalyst (e.g., zinc complexes with Schiff base ligands)[6]
-
Benzyl alcohol (BnOH, initiator)
-
Toluene (solvent)
-
Dichloromethane (for dissolution)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Follow the same drying and purification procedures as in Protocol 1.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 2.0 g, 15.4 mmol) and benzyl alcohol (e.g., for a target DP of 50, 33.2 mg, 0.31 mmol) in dry toluene (e.g., 5 mL).
-
Catalyst Addition: Add the zinc catalyst (e.g., at a [Monomer]/[Catalyst] ratio of 200:1, approximately 0.077 mmol).
-
Polymerization: Heat the reaction mixture to 110°C and stir. Monitor the reaction progress over time (e.g., 2-18 hours).
-
Purification: Follow steps 5-7 from Protocol 1 for the purification and isolation of the polymer.
Data Presentation
The following tables summarize representative data obtained from the synthesis of allyl-functionalized PLA under various conditions. These values are illustrative and will vary based on the precise experimental parameters.
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| Entry | [Monomer]/[Initiator] Ratio | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Đ) |
| 1 | 25:1 | Sn(Oct)₂ | 130 | 6 | >95 | 3,100 | 1.15 |
| 2 | 50:1 | Sn(Oct)₂ | 130 | 8 | >95 | 6,200 | 1.20 |
| 3 | 100:1 | Sn(Oct)₂ | 130 | 12 | >95 | 12,500 | 1.28 |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index (Mₙ/Mₙ)
Table 2: Comparison of Different Catalysts
| Entry | Catalyst | [M]/[C] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Đ) |
| 1 | Sn(Oct)₂ | 500:1 | 130 | 8 | >95 | 6,300 | 1.22 |
| 2 | Zn-based | 200:1 | 110 | 10 | 92 | 5,900 | 1.35 |
| 3 | Al(OⁱPr)₃ | 200:1 | 70 | 24 | 88 | 5,500 | 1.41 |
[M]/[C]: Monomer-to-Catalyst Ratio
Characterization
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion. The preservation of the allyl group protons (typically at ~5.2-6.0 ppm) and the appearance of polymer backbone methine protons (at ~5.1 ppm) are key indicators.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl stretch (~1750 cm⁻¹) and the C=C stretch of the allyl group (~1645 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (T₉) and melting temperature (Tₘ), if any.
Conclusion
The protocols outlined provide a comprehensive guide for the synthesis of allyl-functionalized polylactic acid from this compound. By controlling reaction parameters such as the choice of catalyst, initiator concentration, temperature, and reaction time, the molecular weight and properties of the resulting polymer can be tailored to meet the specific demands of various biomedical and drug development applications. The pendant allyl groups offer a versatile platform for subsequent chemical modifications, expanding the utility of this biodegradable polyester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 20.210.105.67 [20.210.105.67]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
Allyl Lactate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of allyl lactate as a monomer in polymer chemistry, with a focus on its synthesis, polymerization, and applications, particularly in the development of biodegradable polymers for biomedical and drug delivery applications.
Introduction to this compound
This compound is a versatile monomer derived from renewable resources, combining the functionalities of an allyl group and a lactate ester. This unique structure allows for polymerization through its vinyl group and imparts biodegradability due to the presence of the ester linkage, which is susceptible to hydrolysis. These properties make polymers and copolymers of this compound attractive for creating sustainable materials, especially for high-value applications in the biomedical field, such as drug delivery systems, tissue engineering scaffolds, and degradable resins.
Physicochemical Properties of this compound Monomer
This compound is a clear, colorless liquid with properties that are well-documented.[1]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₃ | N/A |
| Molecular Weight | 130.14 g/mol | N/A |
| Boiling Point | 175-176 °C at 740 mmHg | [1] |
| 79 °C at 25 mmHg | [1] | |
| 60 °C at 8 mmHg | [1] | |
| Density (d₄²⁰) | 1.0452 g/cm³ | [1] |
| Refractive Index (n_D²⁰) | 1.4369 | [1] |
Synthesis and Polymerization of this compound
Synthesis of this compound Monomer
This compound can be synthesized via esterification of lactic acid with allyl alcohol. A well-established procedure involves the azeotropic removal of water using benzene as an entrainer and sulfuric acid as a catalyst.[1]
Experimental Protocol: Synthesis of this compound [1]
Materials:
-
80% Lactic Acid (6 moles, 675 g)
-
Benzene (300 mL)
-
Concentrated Sulfuric Acid (5 mL)
-
Allyl Alcohol (24 moles, 1394 g)
-
Anhydrous Sodium Acetate (18 g)
Equipment:
-
3-L three-necked round-bottom flask
-
Capillary ebullition tube
-
75 cm Vigreux column
-
Dean-Stark trap
-
Reflux condenser
-
Distillation head
-
Receiving flask cooled in an ice-salt bath
Procedure:
-
Combine 80% lactic acid, benzene, and concentrated sulfuric acid in the 3-L flask.
-
Attach the Vigreux column with the Dean-Stark trap and reflux condenser.
-
Reflux the mixture, continuously removing the aqueous layer from the trap until water liberation slows significantly (approx. 4-6 hours).
-
Add allyl alcohol to the reaction mixture. A large excess is crucial for achieving a high yield.
-
Continue refluxing and removing water until water production ceases.
-
Neutralize the acid catalyst by adding anhydrous sodium acetate. It is essential to neutralize the acid before distillation to prevent the formation of polylactic acid.[1]
-
Replace the fractionating column with a distillation head and distill the mixture under reduced pressure.
-
Collect the distillate in the cooled receiving flask.
-
Fractionally distill the collected liquid to separate the benzene-allyl alcohol azeotrope, excess allyl alcohol, and finally, the pure this compound product at 56-60 °C / 8 mmHg. The expected yield is 89-91%.[1]
Free Radical Polymerization of this compound
Allyl monomers, including this compound, typically undergo free-radical polymerization at a slow rate and yield polymers with low molecular weights.[2] This is primarily due to degradative chain transfer to the monomer, which is a characteristic feature of allyl compounds.[2][3]
Experimental Protocol: Free Radical Homopolymerization of Poly(this compound)
This protocol is adapted from procedures for similar alkyl lactate acrylates and general principles of allyl monomer polymerization.
Materials:
-
This compound (purified by vacuum distillation)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., cyclohexane, toluene, or 1,4-dioxane)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Thermometer or thermocouple
-
Water condenser
-
Nitrogen inlet
Procedure:
-
Place this compound (e.g., 3 g) and cyclohexane (e.g., 25 mL) into the flask.
-
Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
In a separate vial, dissolve AIBN (e.g., 1 mol% with respect to the monomer, ~0.038 g) in a small amount of the solvent.
-
Under a positive nitrogen atmosphere, add the AIBN solution to the reaction flask.
-
Heat the reaction mixture to 60-70 °C with constant stirring.
-
Maintain the reaction under a nitrogen atmosphere for a period of 12-24 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at room temperature until a constant weight is achieved.
Expected Polymer Properties: Due to the nature of allyl polymerization, the resulting poly(this compound) is expected to have a low number-average molecular weight (Mn) and a relatively broad polydispersity index (PDI).
| Property | Expected Range |
| Number-Average Molecular Weight (Mn) | 1,000 - 10,000 g/mol |
| Polydispersity Index (PDI) | > 2.0 |
| Glass Transition Temperature (Tg) | Dependent on Mn, typically low for oligomers |
Applications in Drug Development
The allyl functionality on poly(this compound) serves as a versatile handle for post-polymerization modification, making it highly suitable for creating advanced drug delivery systems. One of the most effective methods for this is the thiol-ene "click" reaction, which can be used to form cross-linked hydrogels.[4][5] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.
Thiol-Ene Hydrogel Formation for Drug Delivery
The pendant allyl groups on the poly(this compound) backbone can react efficiently with multifunctional thiol crosslinkers in the presence of a photoinitiator and UV light. This forms a stable, three-dimensional hydrogel network.
Drug Loading and Release Mechanism
Drugs can be loaded into the hydrogel either by physical encapsulation during the polymerization process or by diffusion into the pre-formed gel. The release of the drug is typically controlled by diffusion through the hydrogel mesh and/or by the degradation of the polymer backbone.[6][7] Stimuli-responsive release can be engineered by incorporating linkages that cleave in response to specific triggers like pH, enzymes, or temperature.[8][9]
Experimental Protocol: Thiol-Ene Hydrogel Formation and Drug Release Study [4]
Materials:
-
Poly(this compound) (PAL) homopolymer
-
PEG-dithiol (as crosslinker)
-
Photoinitiator (e.g., LAP, 0.05% w/v in PBS)
-
Model drug (e.g., Rhodamine-labeled BSA for visualization, or a specific therapeutic)
-
Phosphate-buffered saline (PBS), sterile
Equipment:
-
UV lamp (365 nm, ~10 mW/cm²)
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Microplate reader or spectrophotometer
Procedure: Hydrogel Formation and Drug Loading
-
Prepare Precursor Solutions:
-
Dissolve poly(this compound) in a suitable biocompatible solvent or prepare an aqueous emulsion if necessary. The concentration will determine the final mechanical properties.
-
Dissolve PEG-dithiol in sterile PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol groups to allyl groups.
-
Dissolve the model drug in the PEG-dithiol solution.
-
-
Mix Components: In a sterile, low-adhesion microcentrifuge tube, combine the poly(this compound) solution with the PEG-dithiol/drug solution.
-
Add Photoinitiator: Add the photoinitiator stock solution to the mixture and mix gently but thoroughly.
-
Casting and Curing: Pipette the final solution into molds. Expose the solution to 365 nm UV light for a sufficient time (e.g., 1-5 minutes) to ensure complete gelation.
-
Washing: Gently remove the cross-linked, drug-loaded hydrogel from the mold and place it in PBS to swell and to wash away any unreacted, non-encapsulated components.
Procedure: In Vitro Drug Release Study
-
Place an individual drug-loaded hydrogel disc into a known volume of release buffer (e.g., 1 mL of PBS at 37 °C) in a sealed vial.
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), collect the entire supernatant (release medium) and replace it with an equal volume of fresh, pre-warmed buffer.
-
Quantify the concentration of the released drug in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy for Rhodamine-BSA, or HPLC for a small molecule drug).
-
Calculate the cumulative percentage of drug released over time.
Summary and Outlook
This compound is a promising bio-based monomer for the synthesis of functional and biodegradable polymers. While its homopolymerization by free-radical methods typically results in low molecular weight oligomers, these materials are highly valuable as precursors for creating more complex architectures like cross-linked hydrogels. The ability to functionalize the polymer backbone via thiol-ene click chemistry opens up a wide range of applications, particularly in the field of drug delivery, where tunable degradation rates and controlled release profiles are paramount. Future research will likely focus on developing controlled radical polymerization techniques for this compound to achieve higher molecular weights and more defined polymer architectures, further expanding its utility for advanced biomedical applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Applications of PLGA Hydrogels for Sustained Delivery of Therapeutic Agents | MDPI [mdpi.com]
- 7. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Allyl Lactate via Fischer Esterification
These notes provide a comprehensive overview and a detailed protocol for the synthesis of allyl lactate through the direct esterification of lactic acid with allyl alcohol. This process, a classic example of Fischer esterification, is fundamental in organic synthesis for producing esters with various applications, including as monomers for biodegradable polymers and as specialty solvents.
The reaction involves heating a carboxylic acid (lactic acid) and an alcohol (allyl alcohol) in the presence of a strong acid catalyst. The equilibrium nature of the reaction necessitates the removal of water, a byproduct, to drive the synthesis towards the product and achieve high yields. Key parameters influencing the reaction's success include the molar ratio of reactants, the type and concentration of the catalyst, reaction temperature, and the efficiency of water removal. A significant excess of the alcohol is typically employed to maximize the conversion of the lactic acid.[1]
Experimental Protocol: Esterification of Lactic Acid with Allyl Alcohol
This protocol is adapted from a well-established procedure for the synthesis of this compound, focusing on clarity and reproducibility for research and development applications.[1]
1. Materials and Equipment
-
Reagents:
-
80% Lactic Acid (e.g., 675 g, ~6 moles)
-
Allyl Alcohol (e.g., 1394 g, ~24 moles)
-
Benzene (or Toluene as a less hazardous alternative azeotroping agent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Acetate (CH₃COONa) or other suitable neutralizing agent.[1]
-
-
Equipment:
-
3-liter, three-necked, round-bottomed flask
-
Heating mantle
-
Vigreux or other fractional distillation column (approx. 75 cm)
-
Dean-Stark trap with reflux condenser
-
Capillary ebullition tube or magnetic stirrer
-
Distillation head
-
Receiving flasks
-
Vacuum pump
-
Ice bath
-
2. Reaction Setup and Procedure
Part A: Dehydration of Lactic Acid and Esterification
-
Initial Setup: Assemble the 3-liter flask with a heating mantle, the Vigreux column, the Dean-Stark trap, and the reflux condenser. Insert a capillary ebullition tube into one of the necks for smooth boiling.
-
Dehydration: Charge the flask with 675 g of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as a lower layer of the benzene-water azeotrope. Continuously remove the aqueous layer from the trap.[1]
-
Esterification: Once the rate of water liberation slows significantly, add 1394 g (24 moles) of allyl alcohol to the reaction flask. Continue refluxing and removing the water formed during the esterification reaction. The reaction is complete when water production ceases.[1] This stage may take several hours.[1]
-
Neutralization: Cool the reaction mixture. It is crucial to neutralize the strong acid catalyst before distillation to prevent the condensation of the ester into polylactic acid.[1] Add approximately 18 g of anhydrous sodium acetate and stir to neutralize the sulfuric acid.[1]
Part B: Purification of this compound
-
Initial Distillation (Removal of Solvent and Excess Alcohol): Replace the fractionating column with a simple distillation head. Distill the mixture rapidly under reduced pressure (water pump followed by ~5 mm Hg), collecting the distillate in a flask cooled in an ice-salt bath. This step removes benzene and the large excess of allyl alcohol. A viscous residue containing salts will be left behind and should be discarded.[1]
-
Fractional Distillation: The collected distillate is then purified by careful fractional distillation using the original Vigreux column.
-
The first fraction collected will be the benzene-allyl alcohol azeotrope (boils at ~76.8°C).[1]
-
This is followed by pure allyl alcohol (boils at ~97°C).[1]
-
Once most of the allyl alcohol is removed (pot temperature reaches ~120°C), reduce the pressure to about 50 mm Hg to remove the remaining alcohol.[1]
-
Finally, the desired product, this compound, is distilled at 56–60°C / 8 mm Hg .[1]
-
3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Benzene is a known carcinogen; toluene is a recommended substitute.
-
Allyl alcohol is toxic and flammable.
-
Concentrated sulfuric acid is highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on this compound Yield
A large excess of allyl alcohol is essential for achieving a high yield of the ester.[1]
| Molar Ratio (Allyl Alcohol : Lactic Acid) | Approximate Yield (%) |
| 4 : 1 | 90% |
| 3 : 1 | 85-88% |
| 2 : 1 | 65% |
| 5 : 3 | 58-60% |
| Data sourced from Organic Syntheses.[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless, mobile liquid |
| Boiling Point | 175-176°C / 740 mm Hg |
| 79°C / 25 mm Hg | |
| 60°C / 8 mm Hg | |
| Density (d₄²⁰) | 1.0452 g/cm³ |
| Refractive Index (n_D²⁰) | 1.4369 |
| Data sourced from Organic Syntheses.[1] |
Visualizations
Caption: Fischer esterification of lactic acid with allyl alcohol.
Caption: Experimental workflow for this compound synthesis.
References
Application Note: Quantitative Analysis of Allyl Lactate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Allyl lactate is an ester of lactic acid and allyl alcohol, finding applications in various industries, including as a flavoring agent and a monomer for polymer synthesis. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. This application note details a comprehensive protocol for the quantitative analysis of this compound in solution, suitable for researchers, scientists, and professionals in drug development and chemical analysis.
Principle of the Method
This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. Samples containing this compound are vaporized and separated on a GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity of specific ions is used for quantification.
Experimental Protocols
Sample Preparation
The sample preparation protocol aims to extract this compound from the sample matrix and prepare it for GC-MS analysis.
Materials:
-
This compound standard (≥98% purity)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate - HPLC grade)
-
Internal Standard (IS) (e.g., Methyl Stearate or other suitable non-interfering compound)
-
Sample matrix (e.g., reaction mixture, formulated product)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard and quality control (QC) sample with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add 1 mL of the extraction solvent.
-
Add the internal standard to the extraction solvent to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean GC vial.
-
The sample is now ready for injection.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Instrument conditions may need to be optimized for specific equipment and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min |
| - Ramp: 10 °C/min to 200 °C | |
| - Hold: 5 min at 200 °C | |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD (or equivalent) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (this compound) | To be determined from the mass spectrum of a standard (e.g., m/z 45, 57, 73, 116) |
| SIM Ion (IS) | To be determined from the mass spectrum of the internal standard |
| Solvent Delay | 3 min |
Data Presentation
Quantitative data should be compiled to assess the method's performance. The following tables provide a template for presenting such data.
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² Value | [Insert Value ≥ 0.99] |
Table 3: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |
| Low | 5 | [<15%] | [<15%] | [85-115%] |
| Medium | 25 | [<15%] | [<15%] | [85-115%] |
| High | 75 | [<15%] | [<15%] | [85-115%] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow for this compound.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during the validation of the analytical method.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound using GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis workflow, is suitable for implementation in research and quality control laboratories. The method should be fully validated in the target matrix before routine use to ensure reliable and accurate results.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Allyl Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl lactate is an ester of lactic acid and allyl alcohol. It finds applications in various chemical syntheses and as a monomer for polymerization. Accurate and reliable analytical methods are crucial for quality control, stability studies, and reaction monitoring involving this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. However, this compound presents a challenge for common HPLC detection methods due to its lack of a strong ultraviolet (UV) chromophore. This application note details a robust HPLC method utilizing a Refractive Index Detector (RID) for the quantitative analysis of this compound.
Challenges in this compound Analysis
Standard HPLC with UV detection is often the first choice for the analysis of organic molecules. This is due to its high sensitivity and selectivity. However, this compound does not possess a significant chromophore that absorbs UV radiation in the typical range of 200-400 nm.[1] This makes detection by UV spectrophotometry challenging and often results in poor sensitivity. While derivatization to introduce a UV-active group is an option, it adds complexity and potential for analytical error.[2][3] Gas chromatography (GC) can also be employed for the analysis of volatile compounds like alkyl lactates, but HPLC is often preferred for non-volatile impurities or for samples in aqueous matrices.[4][5]
To overcome the detection challenge in HPLC, a universal detector that does not rely on the analyte's UV absorbance is required. A Refractive Index Detector (RID) is an excellent alternative for this purpose.[6][7][8][9][10] An RID measures the difference in the refractive index between the mobile phase and the eluting analyte.[8][10] This makes it a universal detector suitable for compounds with little to no UV activity, such as alcohols, sugars, lipids, polymers, and esters like this compound.[6]
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound using a Refractive Index Detector.
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and water. The exact ratio should be optimized for the best separation. A starting point could be Acetonitrile:Water (50:50, v/v). It is crucial to use an isocratic mobile phase with an RI detector to ensure a stable baseline.[8]
-
This compound Standard: A certified reference standard of this compound.
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 50, 100, 250, 500, and 750 µg/mL).
3. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
4. HPLC-RID Analysis
-
Equilibration: Equilibrate the HPLC system and the RI detector with the mobile phase until a stable baseline is achieved. RI detectors are sensitive to temperature fluctuations, so a stable column and detector temperature are critical.[7]
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to this compound.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | Isocratic HPLC with Refractive Index Detector (RID) |
| Column | C18, 4.6 mm I.D. x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temp. | 35 °C |
| Run Time | 10 minutes (or until the this compound peak elutes) |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
The described HPLC method with Refractive Index Detection provides a reliable and straightforward approach for the quantification of this compound. This method circumvents the challenges associated with the lack of a UV chromophore in the analyte. The protocol is suitable for routine quality control and research applications where the concentration of this compound needs to be determined accurately. Method validation in accordance with regulatory guidelines is recommended before implementation for GMP purposes.
References
- 1. Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metabolic Profiling of Lactococcus lactis Under Different Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 7. jascoinc.com [jascoinc.com]
- 8. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. labcompare.com [labcompare.com]
Application Notes and Protocols for Allyl Lactate as a Biodegradable Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of allyl lactate as a primary solvent for many common organic reactions is limited in publicly available literature. The following application notes and protocols are proposed based on the known physicochemical properties of this compound, its biodegradability, and by drawing strong analogies to the well-documented applications of ethyl lactate, a structurally similar and widely used green solvent.[1][2] These protocols are intended to serve as a starting point for research and development.
Introduction to this compound as a Green Solvent
This compound is a promising bio-based solvent derived from renewable resources.[3] As an ester of lactic acid, it is expected to exhibit excellent biodegradability and low toxicity, aligning with the principles of green chemistry.[3] Its molecular structure, featuring both a polar ester group and a less polar allyl group, suggests it may be effective at dissolving a range of organic compounds. These characteristics make it an attractive, sustainable alternative to conventional volatile organic compounds (VOCs) in organic synthesis.
Comparative Physicochemical Properties
To justify the proposed applications of this compound, its properties are compared with those of the more extensively studied ethyl lactate.
| Property | This compound | Ethyl Lactate | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | C₅H₁₀O₃ | [2][4] |
| Molecular Weight | 130.14 g/mol | 118.13 g/mol | [2][4] |
| Boiling Point | 175-176 °C (at 740 mmHg) | 154 °C | [2][4] |
| Density | 1.0452 g/cm³ (at 20 °C) | 1.03 g/cm³ | [2][4] |
| Refractive Index | 1.4369 (at 20 °C) | 1.413 | [2][4] |
| Biodegradability | Expected to be readily biodegradable | Readily biodegradable | [3] |
| Toxicity | Expected to have low toxicity | Low toxicity | [3] |
The higher boiling point of this compound compared to ethyl lactate may be advantageous for reactions requiring elevated temperatures.
Logical Workflow for Solvent Selection
The decision to propose this compound as a solvent is based on a logical progression from established green chemistry principles to analogous applications.
Caption: Logical workflow for proposing this compound applications.
Proposed Application: Palladium-Catalyzed Cross-Coupling Reactions
While there is no direct evidence of this compound being used as a solvent for palladium-catalyzed cross-coupling reactions, its properties suggest it could be a viable medium. Ethyl lactate has been successfully used in Suzuki-Miyaura reactions, often in combination with water.[1] A key consideration for this compound is the potential for the allyl group to interact with the palladium catalyst, as palladium is known to form π-allyl complexes.[5][6] This could potentially lead to catalyst inhibition or side reactions, and researchers should monitor for such effects.
Proposed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures using ethyl lactate.
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound (3 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add this compound and water to the flask.
-
Fit the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols: Ring-Opening Polymerization of Allyl Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of allyl lactate, a promising monomer for the synthesis of functionalized biodegradable polymers. The presence of the allyl group in the resulting poly(this compound) offers a versatile platform for post-polymerization modification, making it a material of significant interest for applications in drug delivery and tissue engineering.
Introduction
Poly(lactic acid) (PLA) and its copolymers are well-established biodegradable and biocompatible polymers used extensively in biomedical applications.[1][2] Functionalization of these polyesters is a key strategy to tailor their properties and introduce new functionalities. This compound, which can be synthesized from lactic acid and allyl alcohol, is a monomer that incorporates a reactive allyl group into the polyester backbone upon polymerization. This allows for subsequent chemical modifications, such as thiol-ene click reactions, to attach drugs, targeting ligands, or other functional molecules. The ring-opening polymerization (ROP) of lactones and lactides is a robust method for producing well-defined polyesters with controlled molecular weights and narrow polydispersity indices.[3][4]
Synthesis of this compound Monomer
The synthesis of this compound can be achieved through the esterification of lactic acid with allyl alcohol. A general procedure involves refluxing lactic acid and an excess of allyl alcohol in the presence of an acid catalyst, with continuous removal of water to drive the reaction to completion.[5]
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of this compound
This protocol describes a representative method for the ring-opening polymerization of this compound using a tin(II) octoate (Sn(Oct)₂) catalyst and an alcohol initiator. This method is adapted from established procedures for the ROP of other lactones, such as lactide and ε-caprolactone.[6][7]
Materials:
-
This compound (monomer)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (BnOH) (initiator)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add the desired amount of this compound, benzyl alcohol (initiator), and Sn(Oct)₂ (catalyst) to a flame-dried reaction vessel equipped with a magnetic stir bar. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.
-
Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve the desired monomer concentration.
-
Polymerization Reaction: Seal the reaction vessel and place it in a preheated oil bath at a specified temperature (e.g., 100-130°C). Allow the polymerization to proceed for a set time (e.g., 4-24 hours) with continuous stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Polymer Isolation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified poly(this compound) under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
Workflow for Ring-Opening Polymerization of this compound
Caption: Workflow for the synthesis of poly(this compound) via ROP.
Protocol 2: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the polymer and determine the monomer conversion. The disappearance of the monomer peaks and the appearance of the polymer peaks will be indicative of successful polymerization.
-
¹³C NMR: To further confirm the polymer structure.
2. Gel Permeation Chromatography (GPC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.[8]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the characteristic functional groups in the polymer, such as the ester carbonyl group and the allyl C=C bond.
4. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
The following tables present hypothetical data for the ring-opening polymerization of this compound under various conditions. These values are illustrative and based on typical results for the ROP of similar lactones.[6][8]
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| Entry | [M]/[I] Ratio | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 4,500 | 5,400 | 1.20 |
| 2 | 100:1 | 8,900 | 11,125 | 1.25 |
| 3 | 200:1 | 17,500 | 22,750 | 1.30 |
| Reaction Conditions: [M]/[C] = 400:1, Toluene, 110°C, 12 h |
Table 2: Effect of Catalyst Loading on Polymerization Rate
| Entry | [M]/[C] Ratio | Time (h) | Conversion (%) |
| 1 | 200:1 | 4 | 95 |
| 2 | 400:1 | 8 | 92 |
| 3 | 800:1 | 16 | 88 |
| Reaction Conditions: [M]/[I] = 100:1, Toluene, 110°C |
Applications in Drug Development
The presence of the pendant allyl groups on the poly(this compound) backbone opens up numerous possibilities for applications in drug delivery.
Signaling Pathway for Post-Polymerization Modification and Drug Conjugation
Caption: Thiol-ene click reaction for drug conjugation to poly(this compound).
Drug Delivery Systems:
-
Drug-Polymer Conjugates: Covalent attachment of drugs to the polymer backbone via the allyl groups can lead to prodrugs with improved pharmacokinetics and targeted delivery.
-
Crosslinked Nanoparticles: The allyl groups can be used for crosslinking to form stable nanoparticles for drug encapsulation.[9] These nanoparticles can protect the drug from degradation and control its release.[1][10] The release can be tuned by adjusting the crosslinking density.
-
Functionalized Scaffolds for Tissue Engineering: The polymer can be functionalized with cell-adhesive peptides or growth factors to create scaffolds that promote tissue regeneration.[2]
Advantages for Drug Development:
-
Biocompatibility and Biodegradability: Like PLA, poly(this compound) is expected to be biocompatible and degrade into non-toxic products.[1]
-
Tunable Properties: The ability to modify the polymer allows for fine-tuning of its properties, such as hydrophilicity, degradation rate, and drug loading capacity.[10]
-
Versatile Platform: The allyl groups provide a versatile handle for a wide range of chemical modifications, enabling the development of sophisticated drug delivery systems.
Conclusion
The ring-opening polymerization of this compound provides a straightforward method for synthesizing functional polyesters with significant potential in the field of drug development. The protocols and data presented here offer a foundation for researchers to explore this promising polymer platform for creating advanced drug delivery systems and biomaterials. The ability to perform post-polymerization modifications via the pendant allyl groups is a key feature that allows for the customization of the material to meet specific therapeutic needs.
References
- 1. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Applications of PLGA in Drug Delivery Systems [mdpi.com]
Allyl Lactate: A Versatile Bio-based Platform for Fine Chemical Synthesis
Introduction
Allyl lactate, a bio-derivable ester of lactic acid and allyl alcohol, is emerging as a versatile and sustainable building block in the synthesis of a wide range of fine chemicals. Its unique bifunctionality, possessing both a reactive allyl group and a chiral lactate moiety, opens avenues for its application in polymer chemistry, asymmetric synthesis, and the formulation of flavors and fragrances. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for key transformations.
Synthesis of this compound
This compound can be efficiently synthesized via Fischer esterification of lactic acid with allyl alcohol. A well-established protocol from Organic Syntheses provides a robust method for its preparation.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials: 80% Lactic acid (6 moles), Benzene (300 mL), Concentrated sulfuric acid (5 mL), Allyl alcohol (24 moles), Anhydrous sodium acetate (18 g).
-
Procedure:
-
A mixture of 80% lactic acid, benzene, and concentrated sulfuric acid is refluxed in a flask equipped with a Dean-Stark trap to remove water.
-
Once the initial water evolution slows, a large excess of allyl alcohol is added, and reflux is continued until no more water is collected.
-
The acidic catalyst is neutralized with anhydrous sodium acetate.
-
The mixture is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.
-
Quantitative Data: Synthesis of this compound
| Reactant Ratio (Alcohol:Acid) | Yield (%) | Reference |
| 4:1 | 90 | [1] |
| 3:1 | 85-88 | [1] |
| 2:1 | ~65 | [1] |
| 5:3 | 58-60 | [1] |
Logical Relationship: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Applications in Polymer Chemistry
This compound serves as a valuable precursor for the synthesis of functional and biodegradable polymers. Its allyl group can be readily converted to an acrylate functionality, which can then undergo polymerization.
Synthesis of this compound Acrylate
The hydroxyl group of this compound can be esterified with acryloyl chloride to yield this compound acrylate, a monomer suitable for radical polymerization.
Experimental Workflow: Synthesis of this compound Acrylate
References
Application Notes and Protocols: Allyl Lactate as a Precursor for Allyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of allyl alcohol using allyl lactate as a precursor. This compound can serve as a stable intermediate for the controlled release or synthesis of the more volatile and reactive allyl alcohol. The primary method detailed is the hydrolysis of the lactate ester under both acidic and basic conditions. This document offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction pathways and workflows to aid in experimental setup and execution.
Introduction
Allyl alcohol is a valuable chemical intermediate in the synthesis of various compounds, including polymers, pharmaceuticals, and flame-resistant materials.[1] Its direct handling and storage can be challenging due to its volatility and toxicity. The use of this compound as a precursor provides a more stable and less hazardous method for the in-situ generation or synthesis of allyl alcohol. The deprotection of the allyl ester, typically through hydrolysis, yields allyl alcohol and a lactate salt or lactic acid as a byproduct.
This document outlines two primary approaches for the synthesis of allyl alcohol from this compound: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).
Reaction Mechanisms
The conversion of this compound to allyl alcohol is achieved through the hydrolysis of the ester linkage. This can be effectively catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an ester is a reversible process.[2][3] The reaction is an equilibrium between the ester and water, and the corresponding carboxylic acid and alcohol.[2] To drive the reaction towards the products (allyl alcohol and lactic acid), a large excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.[4][5][6]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion.[3][7][8] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the alkoxide (allyloxide), which then deprotonates the newly formed lactic acid to yield a lactate salt and allyl alcohol.[7] Due to its irreversible nature, base-catalyzed hydrolysis is often preferred for preparative purposes.[9]
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Diethyl ether or Dichloromethane, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Distillation apparatus, Rotary evaporator, pH meter or pH paper, Standard laboratory glassware.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the synthesis of allyl alcohol from this compound using a dilute acid catalyst.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of this compound.
-
Add 100 mL of 1 M aqueous sulfuric acid. The large excess of water helps to drive the equilibrium towards the products.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at 1-hour intervals.
-
After 4-6 hours of reflux, or once the reaction is deemed complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude allyl alcohol can be purified by fractional distillation.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol details the irreversible saponification of this compound to produce allyl alcohol.
Procedure:
-
In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 10 g of this compound in 50 mL of ethanol.
-
Slowly add 100 mL of 2 M aqueous sodium hydroxide solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.
-
Continue refluxing for 2-3 hours, monitoring the reaction completion by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Set up a distillation apparatus and distill the allyl alcohol from the reaction mixture. Allyl alcohol has a boiling point of 97 °C.
-
The distillate will be an azeotrope of allyl alcohol and water. To obtain pure allyl alcohol, the distillate can be saturated with potassium carbonate to salt out the alcohol, followed by separation of the layers and drying of the organic layer with anhydrous potassium carbonate.
-
Further purification can be achieved by a final fractional distillation.
Data Presentation
The following tables summarize the expected quantitative data for the described protocols. These values are based on general principles of ester hydrolysis and may vary depending on the specific experimental conditions.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reactant | This compound | This compound |
| Catalyst/Reagent | 1 M H₂SO₄ (catalytic) | 2 M NaOH (stoichiometric) |
| Solvent | Water | Ethanol/Water |
| Temperature (°C) | ~100 (Reflux) | ~80-90 (Reflux) |
| Reaction Time (hours) | 4 - 6 | 2 - 3 |
| Yield (expected) | 70-80% | >90% |
| Work-up | Extraction and Neutralization | Distillation |
Table 1: Comparison of Reaction Conditions for Allyl Alcohol Synthesis.
| Product | Boiling Point (°C) | Density (g/mL) | Molar Mass ( g/mol ) |
| Allyl Alcohol | 97 | 0.854 | 58.08 |
| This compound | 175-176 | 1.045 | 130.14 |
| Lactic Acid | 122 (at 12 mmHg) | 1.21 | 90.08 |
| Sodium Lactate | - | - | 112.06 |
Table 2: Physical Properties of Key Compounds.
Visualizations
Signaling Pathways
Caption: Acid-Catalyzed Hydrolysis of this compound.
Caption: Base-Catalyzed Hydrolysis of this compound.
Experimental Workflows
References
- 1. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Transesterification Reactions Involving Allyl Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of functional monomers derived from allyl lactate through transesterification and related esterification reactions. The protocols detailed below are intended for laboratory use by trained professionals in organic and polymer chemistry.
Introduction
This compound, a bio-based ester, serves as a versatile platform molecule for the synthesis of advanced functional polymers. Its unique structure, combining a lactate moiety with a reactive allyl group, allows for the creation of monomers that can be polymerized into biodegradable materials with tunable properties. These materials are of significant interest in the fields of drug delivery, tissue engineering, and specialty biomaterials due to the potential for post-polymerization modification of the pendant allyl groups.[1][2][3] This document outlines the synthesis of an exemplary functional monomer, this compound acrylate, and its subsequent polymerization.
Application 1: Synthesis of this compound Acrylate Monomer
The hydroxyl group of this compound can be esterified with acryloyl chloride in the presence of a base to yield this compound acrylate.[4][5] This monomer retains the allyl functionality and incorporates a polymerizable acrylate group, making it a valuable building block for functional polyesters.
Experimental Protocol: Synthesis of this compound Acrylate
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Hydroquinone (inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound and a catalytic amount of hydroquinone in anhydrous DCM in the flask.
-
Add triethylamine to the solution. The amount of TEA should be in slight excess (e.g., 1.1 equivalents) relative to the acryloyl chloride.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound acrylate.
Quantitative Data:
The synthesis of acrylate monomers from various alkyl lactates, including this compound, has been reported to proceed with high yields.[4][5] While specific yields for this compound acrylate are not always detailed, analogous reactions with other alkyl lactates achieve yields greater than 82%.[5]
| Reactant (Alkyl Lactate) | Acylating Agent | Catalyst/Base | Yield (%) | Reference |
| This compound | Acryloyl Chloride | Triethylamine | High | [4][5] |
| Other Alkyl Lactates | Acrylic Acid | Acid Catalyst | >82 | [5] |
| Butyl Lactate | Acryloyl Chloride | Base | 75 | [6] |
Application 2: Polymerization of this compound Acrylate for Biomaterials
The synthesized this compound acrylate monomer can be polymerized using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers.[4][6] The resulting polymers possess a biodegradable polyester backbone with pendant allyl groups that can be further functionalized, for example, through thiol-ene click chemistry, to attach bioactive molecules or crosslink the polymer chains.[4][5]
Experimental Protocol: RAFT Polymerization of this compound Acrylate
Materials:
-
This compound acrylate (monomer)
-
AIBN (2,2′-Azobis(2-methylpropionitrile)) (initiator)
-
RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)propionic acid - DTPA)
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
-
Magnetic stirrer and oil bath
-
Vacuum line and inert gas supply (nitrogen or argon)
-
Polymer precipitation solvent (e.g., cold methanol)
Procedure:
-
In a Schlenk tube, combine the this compound acrylate monomer, AIBN, and the RAFT agent.
-
If using a solvent, add it to the mixture.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with an inert gas.
-
Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time to achieve the desired monomer conversion.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a suitable solvent (e.g., DCM) and re-precipitate to further purify it.
-
Dry the final polymer product under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Quantitative Data:
RAFT polymerization of similar lactate-based acrylate monomers has been shown to yield polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.3).[4]
| Monomer | Polymerization Method | PDI | Reference |
| Butyl Lactate Acrylate | RAFT | 1.22 - 1.27 | [4] |
| Ethyl Lactate Methacrylate | SET-LRP | 1.2 | [4] |
Visualizations
Caption: Workflow for the synthesis of Poly(this compound acrylate).
Caption: Post-polymerization functionalization of Poly(this compound acrylate).
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Allyl Lactate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of allyl lactate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Troubleshooting Guides
Low Yield or Incomplete Conversion
Q: My this compound synthesis reaction has a low yield. What are the common causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors depending on the chosen method. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product (this compound), it is crucial to remove water as it forms.
-
Solution: Use a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture. For direct esterification, a large excess of allyl alcohol can also shift the equilibrium.[1]
-
-
Suboptimal Reactant Molar Ratio: The ratio of allyl alcohol to lactic acid significantly impacts the yield.
-
Solution: For direct esterification, increasing the molar ratio of allyl alcohol to lactic acid can substantially increase the yield. For example, a 4:1 ratio can achieve yields around 90%, whereas a 2:1 ratio may only yield about 65%.[1]
-
-
Catalyst Issues: The type and concentration of the catalyst are critical.
-
Solution: Ensure the catalyst is active and used in the appropriate concentration. For acid-catalyzed reactions, strong acids like sulfuric acid are effective but can also promote side reactions. Consider using milder catalysts or optimizing the concentration.[1]
-
-
Reaction Temperature and Time: The reaction may not have reached completion due to insufficient time or suboptimal temperature.
-
Solution: Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is run for a sufficient duration at the optimal temperature for the chosen catalyst and solvent system.
-
Troubleshooting Low Yield: A Decision-Making Workflow
Caption: Troubleshooting workflow for low this compound yield.
Presence of Side Products
Q: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A: The formation of side products is a common issue. Here are the most prevalent ones and strategies to mitigate them:
-
Polylactic Acid (PLA): Lactic acid can self-condense to form oligomers and polymers, especially at elevated temperatures and in the presence of an acid catalyst.[1]
-
Solution: Neutralize the acid catalyst with a base like anhydrous sodium acetate before distillation.[1] Using a large excess of allyl alcohol can also help to favor the formation of the desired ester over self-condensation.
-
-
Rearrangement of Allyl Alcohol: Strong mineral acids can catalyze the rearrangement of allyl alcohol to propionaldehyde.
-
Solution: If this is a significant issue, consider using a milder acid catalyst or a non-acidic catalyst system.
-
-
Diallyl Ether: This can form as a byproduct during the reaction.
-
Solution: Careful control of reaction conditions and purification by fractional distillation can help to remove this impurity.[1]
-
Purification Challenges
Q: I am having difficulty purifying my this compound. What are the recommended procedures?
A: Purification of this compound typically involves distillation. However, challenges can arise from the presence of unreacted starting materials and side products.
-
Removal of Unreacted Allyl Alcohol: Due to its relatively low boiling point, excess allyl alcohol can be removed by distillation.
-
Separation from Lactic Acid and Oligomers: It is crucial to neutralize any acid catalyst before distillation to prevent the formation of polylactic acid.[1] The non-volatile oligomers and salts can then be separated from the volatile this compound by distillation under reduced pressure.
-
Fractional Distillation: For high purity, fractional distillation is recommended to separate this compound from other volatile impurities like diallyl ether and any remaining traces of allyl alcohol.[1]
II. Frequently Asked Questions (FAQs)
General Synthesis
Q: What are the main methods for synthesizing this compound?
A: The three primary methods for synthesizing this compound are:
-
Direct Esterification: This involves the reaction of lactic acid with allyl alcohol, typically in the presence of an acid catalyst.
-
Transesterification: This method involves the reaction of an alkyl lactate (e.g., methyl lactate or ethyl lactate) with allyl alcohol, catalyzed by an acid or a base.
-
Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to perform the esterification in an organic solvent.
Q: Which synthesis method is the best?
A: The "best" method depends on the specific requirements of your research, such as desired purity, scale, and tolerance for certain reaction conditions.
-
Direct esterification is a classic and well-documented method capable of high yields but may require careful control to minimize side reactions.[1]
-
Transesterification can be a good alternative if a suitable alkyl lactate is readily available, and it may offer advantages in terms of avoiding the direct handling of lactic acid, which can be prone to oligomerization.
-
Enzymatic synthesis is a "greener" alternative that operates under milder conditions and can offer high selectivity, but the cost of the enzyme and potentially longer reaction times can be a consideration.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Sodium methoxide, Acidic catalysts | Immobilized Lipase (e.g., Novozym 435) |
| Typical Yield | 60-90%[1] | Varies depending on conditions | Generally high, can exceed 90% |
| Reaction Temp. | Reflux (solvent dependent) | 60-100°C | 30-60°C |
| Key Advantages | Well-established, high potential yield | Avoids lactic acid oligomerization | High selectivity, mild conditions |
| Key Disadvantages | Side reactions, harsh conditions | Requires alkyl lactate starting material | Enzyme cost, potentially longer reaction times |
Experimental Protocols
Q: Can you provide a detailed protocol for each synthesis method?
A: Below are detailed experimental protocols for the three main synthesis methods.
Experimental Protocol 1: Direct Esterification of Lactic Acid with Allyl Alcohol
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
85% Lactic acid
-
Allyl alcohol
-
Concentrated sulfuric acid
-
Anhydrous sodium acetate
-
Benzene (or another suitable water-entraining solvent)
Equipment:
-
Round-bottom flask with a heating mantle and magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 85% lactic acid, allyl alcohol (in a 1:4 molar ratio of lactic acid to allyl alcohol), a catalytic amount of concentrated sulfuric acid, and benzene.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water-benzene azeotrope will collect in the Dean-Stark trap. Continuously remove the lower aqueous layer.
-
Reaction Monitoring: Monitor the reaction progress by observing the rate of water collection. The reaction is complete when no more water is formed.
-
Neutralization: Cool the reaction mixture and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate. Stir for 30 minutes.
-
Purification:
-
Remove the benzene and excess allyl alcohol by distillation at atmospheric pressure.
-
Distill the remaining crude product under reduced pressure to obtain pure this compound.
-
Workflow for Direct Esterification
References
Technical Support Center: Purification of Crude Allyl Lactate by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Allyl Lactate by fractional distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. 2. Distillation Rate is Too High: Vapors are not achieving equilibrium at each stage of the column.[1] 3. Fluctuating Heat Input: Inconsistent heating can disrupt the vapor-liquid equilibrium. 4. Inconsistent Vacuum: Fluctuations in pressure will alter boiling points and affect separation.[2] | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to allow for a slow and steady collection of distillate. A higher reflux ratio can improve purity but will increase distillation time. 3. Ensure a stable and consistent heat source. Use a heating mantle with a controller for better regulation. 4. Check all joints and connections for vacuum leaks.[3] Ensure the vacuum pump is operating correctly and providing a stable pressure. |
| Product is Darkening or Decomposing in the Distilling Flask | 1. Overheating: The distillation temperature is too high, causing thermal degradation of this compound. 2. Presence of Acidic Impurities: Residual acid catalyst from the synthesis can promote polymerization ("polylactic acid" formation) upon heating.[4] | 1. Use vacuum distillation to lower the boiling point of this compound.[5] Ensure the heating bath temperature is not excessively higher than the boiling point of the liquid. 2. It is essential to neutralize any strong acid present before distillation. This can be done by washing the crude product with a mild base (e.g., sodium bicarbonate solution) or adding a non-volatile base like anhydrous sodium acetate to the distillation flask.[4] |
| "Bumping" or Irregular Boiling in the Distilling Flask | 1. Superheating of the Liquid: The liquid is being heated above its boiling point without forming vapor bubbles smoothly.[6] 2. Lack of Nucleation Sites: Insufficient sites for bubbles to form. | 1. Add boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.[6] 2. Ensure adequate agitation with a magnetic stirrer. |
| No Distillate is Being Collected at the Expected Temperature | 1. Vacuum Leak: A leak in the system will increase the pressure, thus raising the boiling point of the liquid.[7] 2. Thermometer Placement: The thermometer bulb is not correctly positioned. 3. Blockage in the Apparatus: A blockage in the condenser or take-off adapter is preventing vapor from reaching the collection flask. | 1. Inspect all glassware joints for proper sealing. Ensure hoses are securely attached. 2. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[8] 3. Check for any obstructions in the distillation path. |
| Distillation Rate is Very Slow | 1. Insufficient Heat Input: The heating rate is too low to cause vaporization.[1] 2. Excessive Heat Loss: The distillation column is not adequately insulated. | 1. Gradually increase the temperature of the heating source. 2. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at 175–176°C. Under vacuum, the boiling point is significantly lower, for example, 60°C at 8 mmHg and 79°C at 25 mmHg.[4]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as allyl alcohol and lactic acid, byproducts like allyl ether, and polymers of lactic acid ("polylactic acid").[4] If benzene is used as a solvent in the synthesis, it may form an azeotrope with allyl alcohol.[4]
Q3: Why is it crucial to neutralize the crude this compound before distillation?
A3: It is essential to neutralize any strong acid present before distilling lactic esters.[4] If an acid catalyst is present during heating, it can cause condensation by ester interchange, leading to the formation of "polylactic acid," a linear polyester, and liberating alcohol.[4]
Q4: How can I tell if my this compound is decomposing during distillation?
A4: Signs of decomposition include darkening of the liquid in the distillation flask, the appearance of white smoke, or a sudden increase in pressure.[9] It is important to operate at the lowest possible temperature, which is why vacuum distillation is recommended.
Q5: What should I do if I suspect an azeotrope is forming?
A5: In the synthesis of this compound, a ternary azeotrope of water, allyl alcohol, and benzene can form at 68.2°C, and a binary azeotrope of benzene and allyl alcohol can distill at 76.8°C.[4] If you suspect an azeotrope is affecting your purification, you will need to collect this initial fraction separately until the temperature rises to that of the next expected component.
Quantitative Data Summary
The following table summarizes the key physical and distillation properties of this compound and related substances.
| Substance | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| This compound | C₆H₁₀O₃ | 130.14 | 175-176 | 740 | 1.0452 | 1.4369 |
| 79 | 25 | |||||
| 60 | 8 | |||||
| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 760 | 0.854 | 1.413 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 760 | 0.876 | 1.501 |
| Benzene-Allyl Alcohol Azeotrope | - | - | 76.8 | 760 | - | - |
| Water-Allyl Alcohol-Benzene Azeotrope | - | - | 68.2 | 760 | - | - |
Data sourced from Organic Syntheses Procedure.[4]
Experimental Protocol: Fractional Distillation of Crude this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities via vacuum fractional distillation.
Materials:
-
Crude this compound
-
Anhydrous Sodium Acetate (or other suitable neutralizing agent)
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with controller
-
Vacuum pump and pressure gauge
-
Cold water source for condenser
Procedure:
-
Neutralization: If the crude this compound contains acidic impurities from synthesis, add a small amount of anhydrous sodium acetate (approximately 1-2% by weight) to the crude product in the round-bottom flask. This will neutralize any residual strong acid.[4]
-
Apparatus Setup:
-
Add the neutralized crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a vacuum.
-
Position the thermometer correctly, with the top of the bulb level with the bottom of the side arm of the distillation head.[8]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum source to the take-off adapter.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring if using a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 8-10 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature and collect any low-boiling fractions (e.g., residual solvents or allyl alcohol) in a separate receiving flask. The temperature should hold steady during the distillation of a pure fraction and then rise to the boiling point of the next component.
-
When the temperature reaches the boiling point of this compound at the working pressure (e.g., ~60°C at 8 mmHg), change to a clean receiving flask to collect the purified product.[4]
-
Continue to collect the this compound fraction as long as the temperature remains stable.
-
If the temperature begins to rise significantly again, it indicates the start of higher-boiling impurities. Stop the distillation or collect this fraction in a separate flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water.
-
Disassemble the apparatus.
-
Visualizations
Caption: Workflow for the purification of crude this compound by fractional distillation.
Caption: Decision tree for troubleshooting poor separation in this compound distillation.
References
- 1. chemistai.org [chemistai.org]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. beakerandwrench.com [beakerandwrench.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Preventing polymerization during Allyl lactate distillation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of polymerization during the distillation of allyl lactate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Polymerization During Distillation
Issue: Sudden increase in viscosity, solidification, or discoloration of the distillation mixture.
This indicates the onset of polymerization of the allyl group. Immediate action is required to prevent loss of the product.
| Symptom | Potential Cause | Immediate Action | Long-Term Solution |
| Increased Viscosity or Solidification in Distillation Flask | Thermally induced free-radical polymerization. | 1. Immediately stop heating. 2. Cool the flask in an ice bath to rapidly decrease the rate of polymerization.[1] 3. Once cooled, add a suitable radical inhibitor (e.g., a solution of MEHQ or Hydroquinone) directly to the flask.[1] | - Add a non-volatile inhibitor to the crude this compound before starting the distillation. - Optimize distillation conditions to use the lowest possible temperature (i.e., higher vacuum). |
| Polymer Formation in Condenser or Receiving Flask | Polymerization of uninhibited condensing vapor. | 1. Stop the distillation. 2. Allow the apparatus to cool. 3. Clean the equipment to remove the polymer. | - Use a combination of a liquid-phase (non-volatile) and a vapor-phase (volatile) inhibitor.[2] - Ensure the inhibitor is carried over with the distillate or added to the receiving flask. |
| Product Discoloration (Yellowing/Browning) | Formation of polymers and degradation products.[1] | 1. Stop the distillation if discoloration is severe. 2. Assess the purity of the collected distillate. | - Ensure the starting material is pure. - Use an appropriate inhibitor. - Store the purified product in a cool, dark place with a small amount of a storage inhibitor.[1] |
| Difficulty Achieving a Stable Vacuum | Outgassing from the polymerizing mixture or decomposition. | 1. Carefully monitor the temperature and pressure. 2. If the pressure continues to rise uncontrollably, stop the distillation and cool the flask. | - Ensure the vacuum system is adequate. - Use a lower distillation temperature. - Add an inhibitor before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during this compound distillation?
A1: The primary cause is free-radical polymerization of the allyl group (C=C double bond), which can be initiated by high temperatures during distillation.[3] While allyl monomers are generally less reactive than vinyl monomers, elevated temperatures can provide the energy needed to initiate polymerization, leading to the formation of oligomers or high molecular weight polymers.[4]
Q2: Which inhibitors are recommended for this compound distillation, and at what concentrations?
A2: Phenolic compounds are commonly used as inhibitors for unsaturated monomers. For distillation, a non-volatile inhibitor that remains in the distillation pot is essential. For storage of the purified product, a less reactive, easily removable inhibitor is preferred.[3][5]
| Inhibitor | Class | Typical Concentration | Phase | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 ppm | Liquid | Effective at high temperatures, but can sublime. |
| Monomethyl Ether of Hydroquinone (MEHQ) | Phenolic | 200 - 1000 ppm | Liquid | A very common and effective inhibitor.[5][6] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 ppm | Liquid | A good general-purpose, non-volatile inhibitor.[1] |
| Phenothiazine (PTZ) | Amine | 100 - 500 ppm | Liquid | Highly effective, often used in combination with phenolic inhibitors.[5] |
Concentrations are general recommendations and may need to be optimized for specific conditions.
Q3: Why is vacuum distillation preferred for this compound?
A3: Vacuum distillation is crucial because it lowers the boiling point of this compound, thereby reducing the thermal stress on the molecule and minimizing the risk of thermally induced polymerization.[1] this compound can be distilled at 56-60°C under a vacuum of 8 mm Hg, which is significantly lower than its atmospheric boiling point of 175-176°C.[7]
Q4: My purified this compound shows broad peaks in the NMR and multiple peaks in the GC/MS. What could be the cause?
A4: These analytical results suggest the presence of oligomers, which are short-chain polymers.[1] This indicates that some degree of polymerization occurred during distillation or storage. The similar polarities of these oligomers to the monomer can make them difficult to separate.
Q5: How can I remove oligomers from my this compound product?
A5: If your product contains oligomers, repurification may be necessary. Two common methods are:
-
Redistillation: A careful vacuum distillation can separate the volatile monomer from the non-volatile oligomers.[1]
-
Column Chromatography: Flash column chromatography with a suitable solvent system can also be effective in separating the monomer from higher molecular weight impurities.[1]
Q6: Are there any other types of polymerization to be aware of with this compound?
A6: Yes, in the presence of strong acid catalysts, condensation by ester interchange can occur, leading to the formation of "polylactic acid," a linear polyester. It is essential to neutralize any strong acid catalysts before distillation.[7]
Experimental Protocol: Inhibited Vacuum Distillation of this compound
This protocol combines a standard procedure for this compound distillation with best practices for preventing polymerization of the allyl group.
1. Neutralization of Acid Catalyst:
- If an acid catalyst was used in the synthesis of this compound, it must be neutralized before distillation to prevent the formation of polylactic acid.[7]
- Add anhydrous sodium acetate or another suitable base and stir the mixture.
2. Addition of Polymerization Inhibitor:
- To the crude, neutralized this compound, add a non-volatile polymerization inhibitor. A common choice is MEHQ at a concentration of 200-500 ppm.
- Stir the mixture to ensure the inhibitor is fully dissolved.
3. Distillation Apparatus Setup:
- Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
- Use a capillary ebullition tube or a magnetic stirrer to ensure smooth boiling.
- The receiving flask can be cooled in an ice bath to minimize vapor loss.[7]
4. Distillation Procedure:
- Begin by applying a moderate vacuum.
- Gradually heat the distillation flask.
- Collect any low-boiling fractions, which may include residual solvents or allyl alcohol.
- This compound will distill at approximately 56-60°C under a vacuum of 8 mm Hg.[7]
- Monitor the distillation for any signs of polymerization, such as an increase in viscosity in the distillation pot.
5. Product Storage:
- To the purified this compound, a storage inhibitor such as MEHQ can be added at a lower concentration (e.g., 50-100 ppm) for long-term stability.
- Store the product in a tightly sealed container in a cool, dark place.[1]
Visualizations
Caption: Troubleshooting workflow for unexpected polymerization.
Caption: Inhibition of free-radical polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fluoryx.com [fluoryx.com]
- 6. MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Allyl Lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Allyl Lactate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low Yield of this compound
A common problem encountered is a lower than expected yield of the final product. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to the degradation of reactants or products. The optimal temperature should be determined experimentally. - Effective Water Removal: In direct esterification, water is a byproduct. Its efficient removal using a Dean-Stark apparatus is crucial to drive the equilibrium towards the product. |
| Suboptimal Reactant Ratio | The molar ratio of allyl alcohol to lactic acid significantly impacts the yield. A large excess of allyl alcohol is generally recommended for direct esterification to shift the equilibrium towards the formation of the ester.[1] |
| Loss of Volatile Reactants | Allyl alcohol is volatile. Ensure the reaction setup is well-sealed and an efficient condenser is used to prevent the loss of this reactant, which would alter the stoichiometric ratio and reduce the yield. |
| Impure Starting Materials | The purity of lactic acid can affect the yield. Using lower grades of commercial lactic acid may result in lower yields.[1] It is recommended to use high-purity starting materials. |
| Product Loss During Workup | - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Losses During Distillation: Careful control of temperature and pressure during distillation is necessary to avoid loss of the product. |
Issue 2: Presence of Diallyl Ether as an Impurity
The formation of diallyl ether is a frequent side reaction, leading to a contaminated product and reduced yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acid-Catalyzed Dehydration of Allyl Alcohol | Strong acid catalysts, such as sulfuric acid, can promote the self-condensation of allyl alcohol to form diallyl ether, especially at elevated temperatures. |
| - Use a Milder Catalyst: Consider using a less aggressive acid catalyst or a solid acid catalyst that may be less prone to promoting this side reaction. - Optimize Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of diallyl ether formation. | |
| High Catalyst Concentration | An excessive amount of acid catalyst can increase the rate of side reactions. The catalyst concentration should be optimized to be effective for the esterification while minimizing byproduct formation. |
Issue 3: Formation of Polylactic Acid (PLA)
The polymerization of lactic acid is another significant side reaction that can reduce the yield of the desired monomeric ester and complicate purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acid-Catalyzed Self-Condensation of Lactic Acid | In the presence of a strong acid catalyst and at elevated temperatures, lactic acid can undergo self-esterification to form linear polyester chains, known as polylactic acid.[1] This is particularly problematic if the acid catalyst is not neutralized before distillation.[1] |
| - Neutralize Before Distillation: It is essential to neutralize the acid catalyst with a base, such as anhydrous sodium acetate, before attempting to purify the this compound by distillation.[1] This prevents further condensation reactions at the high temperatures required for distillation.[1] | |
| Presence of Water | While water is a product of esterification, its presence at the beginning of the reaction (if using aqueous lactic acid) can influence the equilibrium and potentially favor oligomerization under certain conditions. |
| - Dehydration of Lactic Acid: For some protocols, an initial dehydration step of the lactic acid is performed to form a linear polymer of a few units before the addition of allyl alcohol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of allyl alcohol to lactic acid for direct esterification?
A large excess of allyl alcohol is crucial for achieving a high yield of this compound. The yield is directly proportional to the alcohol-to-acid ratio. For instance, a 4:1 ratio can result in a yield of around 90%, whereas a 2:1 ratio may only yield about 65%.[1]
Q2: How can I effectively remove the water formed during the direct esterification reaction?
The use of a Dean-Stark apparatus in conjunction with a reflux condenser is the standard and most effective method for removing water as it is formed, thereby driving the reaction towards the product.[1]
Q3: Why is it critical to neutralize the acid catalyst before distillation?
Neutralizing the strong acid catalyst before distillation is essential to prevent the condensation of this compound through ester interchange, which leads to the formation of "polylactic acid" and the liberation of allyl alcohol.[1]
Q4: What are the common impurities found in this compound synthesis, and how can they be removed?
Common impurities include unreacted allyl alcohol, diallyl ether, and polylactic acid.[1] Fractional distillation is the primary method for purification. Unreacted allyl alcohol and diallyl ether can be separated based on their boiling points. The non-volatile polylactic acid will remain in the distillation residue.
Q5: Are there alternative synthesis methods that produce fewer side products?
Yes, using dicyclohexylcarbodiimide (DCC) as a coupling agent is reported to produce purer this compound by avoiding the formation of secondary compounds often seen with acid-catalyzed procedures. Enzymatic synthesis is another alternative that can lead to a reduction in side reactions and energy consumption.
Experimental Protocols
Direct Esterification of Lactic Acid with Allyl Alcohol
This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]
Materials:
-
80% Lactic Acid
-
Allyl Alcohol
-
Benzene (or another suitable azeotroping agent)
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Acetate
Procedure:
-
In a three-necked round-bottomed flask equipped with a capillary ebullition tube, a Vigreux column, a Dean-Stark trap, and a reflux condenser, combine 80% lactic acid, benzene, and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture to remove the initial water from the lactic acid solution via azeotropic distillation until the rate of water liberation slows significantly.
-
Add a four-fold molar excess of allyl alcohol to the reaction mixture.
-
Continue to reflux and remove the water of reaction from the Dean-Stark trap until no more water is produced.
-
Cool the reaction mixture and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate.
-
Replace the fractionating column with a distillation head and distill the mixture under reduced pressure.
-
Collect the initial fractions containing the benzene-allyl alcohol azeotrope and excess allyl alcohol.
-
Finally, collect the this compound fraction at the appropriate boiling point and pressure (e.g., 56-60 °C at 8 mm Hg).[1]
Quantitative Data
Table 1: Effect of Allyl Alcohol to Lactic Acid Molar Ratio on this compound Yield in Direct Esterification [1]
| Molar Ratio (Allyl Alcohol : Lactic Acid) | Approximate Yield of this compound (%) |
| 4 : 1 | 90 |
| 3 : 1 | 85 - 88 |
| 2 : 1 | 65 |
| 5 : 3 | 58 - 60 |
Visualizations
References
Optimizing catalyst concentration for Allyl lactate formation
Welcome to the technical support center for the synthesis of Allyl Lactate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for this compound synthesis?
A1: this compound is typically synthesized via the esterification of lactic acid with allyl alcohol. Common catalysts for this reaction include:
-
Strong mineral acids: Sulfuric acid is a traditional and effective catalyst.[1]
-
Acidic ion-exchange resins: These are solid acid catalysts, such as Amberlyst 15, that offer advantages in terms of separation and reusability.[2][3]
-
Other catalysts: Zinc complexes and other Lewis acids have also been explored for the alcoholysis of polylactic acid to form alkyl lactates.[2] For transesterification routes, sodium or potassium alkoxides can be used.[4]
Q2: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[5][6]
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Suboptimal Catalyst Concentration: The catalyst concentration may be too low. Gradually increase the catalyst loading in small increments.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has reached completion. Extended reaction times, however, can sometimes lead to product decomposition.[6]
-
Reversible Reaction: The esterification reaction is reversible. The continuous removal of water, a byproduct, will drive the equilibrium towards the product side, increasing the yield. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.[1]
-
-
Suboptimal Reagent Stoichiometry:
-
Side Reactions:
-
Polymerization of Lactic Acid: If a strong acid catalyst is used, it is crucial to neutralize it before distillation. Failure to do so can lead to condensation by ester interchange, forming "polylactic acid".[1]
-
Rearrangement of Allyl Alcohol: Strong mineral acids can catalyze the rearrangement of allyl alcohol.[1]
-
Elimination Reactions: Although more common with secondary and tertiary alkyl halides in similar syntheses, the potential for elimination side reactions should be considered, especially at higher temperatures.[7]
-
-
Reagent and Glassware Quality:
-
Moisture: Ensure all glassware is thoroughly dried, as water can inhibit the reaction.[5][8]
-
Reagent Purity: Use pure reagents. Impurities in lactic acid or allyl alcohol can interfere with the reaction.[6][8] Commercial grades of lactic acid often contain water and oligomers, which can affect the reaction.[1][9]
-
Q3: What are the key reaction parameters to control for optimizing this compound yield?
A3: To optimize the yield of this compound, careful control of the following parameters is crucial:
-
Molar Ratio of Reactants: The ratio of allyl alcohol to lactic acid significantly impacts the yield. An excess of allyl alcohol is highly recommended.[1]
-
Temperature: The reaction temperature affects the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.[6] The optimal temperature will depend on the catalyst used.
-
Water Removal: Continuous removal of water is critical to shift the reaction equilibrium towards the formation of this compound.
-
Catalyst Choice and Concentration: The type and amount of catalyst will influence the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or insufficient catalyst. | Increase catalyst loading. If using a solid catalyst, check for deactivation and consider regeneration or using a fresh batch.[6] |
| Presence of water in reactants or glassware. | Use anhydrous reagents and thoroughly dry all glassware before use.[5][8] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with literature-reported values and adjust as needed based on reaction monitoring. | |
| Formation of a Viscous Residue | Polymerization of lactic acid. | Ensure complete neutralization of the acid catalyst before attempting distillation.[1] |
| Presence of Unexpected Byproducts | Rearrangement of allyl alcohol. | Consider using a milder catalyst, such as an ion-exchange resin, instead of a strong mineral acid.[1] |
| Side reactions due to high temperature. | Lower the reaction temperature and monitor for improvements in selectivity. | |
| Difficulty in Product Purification | Incomplete neutralization of the catalyst. | Ensure the catalyst is fully neutralized and removed before purification steps. |
| Co-distillation of reactants and product. | Use fractional distillation to separate the product from unreacted starting materials.[1] |
Quantitative Data Summary
Table 1: Effect of Alcohol to Lactic Acid Molar Ratio on this compound Yield
| Molar Ratio (Allyl Alcohol : Lactic Acid) | Approximate Yield (%) |
| 4:1 | 90 |
| 3:1 | 85-88 |
| 2:1 | 65 |
| 5:3 | 58-60 |
Data sourced from Organic Syntheses, Coll. Vol. 8, p.350 (1993); Vol. 65, p.26 (1987).[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
80% Lactic Acid
-
Allyl Alcohol
-
Benzene (or Toluene as a less hazardous alternative)
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Acetate
-
Three-necked round-bottomed flask
-
Vigreux column
-
Dean-Stark trap
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Initial Setup: In a three-necked round-bottomed flask equipped with a Vigreux column, Dean-Stark trap, and reflux condenser, combine 80% lactic acid, benzene, and a catalytic amount of concentrated sulfuric acid.
-
Water Removal from Lactic Acid: Heat the mixture to reflux. Water from the lactic acid solution will be collected in the Dean-Stark trap. Continue refluxing until water liberation slows significantly.
-
Addition of Allyl Alcohol: Add a 4-fold molar excess of allyl alcohol to the flask.
-
Esterification: Continue to reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap. Monitor the reaction until no more water is produced.
-
Neutralization: Cool the reaction mixture and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate.[1] It is crucial to neutralize the strong acid before distillation to prevent the polymerization of the product.[1]
-
Purification:
-
Remove the benzene and excess allyl alcohol by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
-
Protocol 2: Synthesis of this compound using an Ion-Exchange Resin Catalyst
Materials:
-
Lactic Acid
-
Allyl Alcohol
-
Toluene
-
Acidic Ion-Exchange Resin (e.g., Amberlyst 15)
-
Round-bottomed flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation: Wash the ion-exchange resin with an appropriate solvent (e.g., methanol) and dry it under vacuum before use.
-
Reaction Setup: To a round-bottomed flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add lactic acid, a 4-fold molar excess of allyl alcohol, toluene, and the dried ion-exchange resin (typically 5-10% by weight of the limiting reagent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water-toluene azeotrope in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Catalyst Removal: After cooling the reaction mixture, remove the ion-exchange resin by simple filtration. The resin can be washed, dried, and potentially reused.
-
Purification: Remove the toluene and excess allyl alcohol by distillation. Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified reaction pathway for acid-catalyzed esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2004013121A2 - Preparation of lactic acid derivatives and their use - Google Patents [patents.google.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis Kinetics of Allyl Lactate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis kinetics of allyl lactate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of this compound hydrolysis?
The hydrolysis of this compound breaks the ester bond, yielding lactic acid and allyl alcohol. The reaction is reversible.
Q2: What are the different conditions under which this compound hydrolysis can be studied?
The hydrolysis of this compound can be investigated under three main conditions:
-
Acid-Catalyzed Hydrolysis: The reaction is accelerated by the presence of a strong acid (e.g., HCl, H₂SO₄).
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction driven by a strong base (e.g., NaOH, KOH) that deprotonates the resulting carboxylic acid.[1][2]
-
Uncatalyzed (Neutral) or Autocatalytic Hydrolysis: this compound can undergo spontaneous hydrolysis in water. The reaction is initially slow but is then catalyzed by the lactic acid produced, a phenomenon known as autocatalysis.[2][3][4][5][6][7]
Q3: How does the concentration of this compound affect its uncatalyzed hydrolysis rate?
Based on studies of similar alkyl lactates like methyl and ethyl lactate, the effect of the initial concentration on the uncatalyzed hydrolysis rate is non-monotonic.[3][6] Both very high and very low concentrations of the lactate ester can lead to longer induction periods and slower overall reaction rates.[3][6] There is often an optimal concentration at which the reaction proceeds fastest. For methyl and ethyl lactate, this is observed at intermediate concentrations.[3]
Q4: What is the influence of temperature on the hydrolysis kinetics?
As with most chemical reactions, increasing the temperature will increase the rate of this compound hydrolysis. Lower temperatures can lead to a significant induction period where negligible hydrolysis is observed, especially in uncatalyzed reactions.[3][4][6]
Q5: What analytical methods are suitable for monitoring the progress of this compound hydrolysis?
Several methods can be employed to monitor the reaction kinetics:
-
Titration: This is a common method where the amount of lactic acid produced is determined by titrating aliquots of the reaction mixture with a standardized base solution.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of this compound, lactic acid, and allyl alcohol over time.
-
Gas Chromatography (GC): GC is suitable for monitoring the concentrations of the reactants and products, particularly the more volatile components like allyl alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to track the disappearance of this compound signals and the appearance of signals corresponding to lactic acid and allyl alcohol.
Troubleshooting Guide
Issue 1: The hydrolysis reaction is much slower than expected or shows a long induction period.
-
Possible Cause 1 (Uncatalyzed Reaction): Uncatalyzed ester hydrolysis, especially at low temperatures, can have a significant induction period before the autocatalytic effect of the produced lactic acid becomes significant.[3][4][6]
-
Possible Cause 2 (Concentration Effects): As observed with other alkyl lactates, both very high and very low concentrations of this compound might slow down the uncatalyzed hydrolysis.[3][6]
-
Solution: If possible, run preliminary experiments at a few different initial concentrations to find the optimal reaction conditions. Based on studies of methyl and ethyl lactate, an intermediate concentration may yield a faster reaction rate.[3]
-
-
Possible Cause 3 (pH Drift): In an unbuffered aqueous solution, the pH will decrease as lactic acid is formed. This change in pH can affect the reaction rate.
-
Solution: For kinetic studies where a constant pH is desired, use a suitable buffer system.
-
Issue 2: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1 (Temperature Fluctuations): The rate of hydrolysis is sensitive to temperature.
-
Solution: Ensure the reaction is carried out in a temperature-controlled environment, such as a water bath or a thermostatted reactor.[4]
-
-
Possible Cause 2 (Inaccurate Reagent Concentrations): Errors in the preparation of the this compound solution or the titrant will lead to inaccurate results.
-
Solution: Carefully prepare all solutions and accurately standardize any titrants.
-
-
Possible Cause 3 (Oxygen Inhibition - for radical-initiated side reactions): While less common for simple hydrolysis, the presence of oxygen could potentially lead to side reactions involving the allyl group, especially at higher temperatures or in the presence of trace metal impurities.
-
Solution: If side reactions are suspected, consider de-gassing the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution before starting the experiment.
-
Issue 3: Appearance of unexpected byproducts.
-
Possible Cause 1 (Rearrangement of Allyl Alcohol): Under strongly acidic conditions and elevated temperatures, the product allyl alcohol could potentially undergo rearrangement.
-
Solution: If this is a concern, consider using milder reaction conditions (lower temperature, less concentrated acid). Analyze for potential byproducts using techniques like GC-MS or NMR.
-
-
Possible Cause 2 (Polymerization): In concentrated solutions or at high temperatures, self-condensation of lactic acid or reactions involving the allyl group could potentially lead to oligomers or polymers.
-
Solution: Use more dilute solutions and moderate temperatures. It is noted that in the synthesis of this compound, it is crucial to neutralize any strong acid before distillation to prevent the formation of polylactic acid.[9]
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound Monitored by Titration
This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of esters.
Materials:
-
This compound
-
Standardized hydrochloric acid (e.g., 0.5 M HCl)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Phenolphthalein indicator
-
Deionized water
-
Ice
-
Thermostatted water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Reaction Setup:
-
Place a known volume (e.g., 100 mL) of the standardized HCl solution into a conical flask.
-
Equilibrate the flask in the thermostatted water bath to the desired reaction temperature (e.g., 25°C, 35°C).
-
-
Initiation of Reaction:
-
Add a small, known volume (e.g., 5 mL) of this compound to the HCl solution.
-
Start a stopwatch immediately upon addition. Mix the solution thoroughly.
-
-
Titration at t=0:
-
Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to a conical flask containing ice to quench the reaction.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a faint pink color persists. Record this volume as V₀.
-
-
Titration at Subsequent Time Intervals:
-
Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
Quench each aliquot in a flask with ice and titrate with the NaOH solution as before. Record the volumes as Vₜ.
-
-
Titration at t=∞:
-
To determine the volume of NaOH required for complete hydrolysis, heat a separate 5 mL aliquot of the reaction mixture in a sealed tube in a boiling water bath for about an hour.
-
Cool the sample and titrate with the NaOH solution. Record this volume as V∞.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The rate constant (k) can be calculated using the integrated rate law: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))
-
A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.
-
Data Presentation
The following tables summarize kinetic data for the uncatalyzed hydrolysis of methyl and ethyl lactate, which can serve as a reference for expected trends in this compound hydrolysis.
Table 1: Time to Reach Equilibrium for Uncatalyzed Hydrolysis of Methyl Lactate in Water at 22°C
| Initial Methyl Lactate (wt%) | Initial Mole Fraction | Time to Equilibrium (days) |
| 5 | ~0.016 | > 150 |
| 15 | ~0.05 | ~120 |
| 30 | ~0.11 | ~90 |
| 45 | ~0.18 | ~110 |
| 60 | ~0.28 | > 150 |
| 80 | ~0.50 | Not reached at 150 days |
Data extrapolated from graphical representations in literature for illustrative purposes.[3]
Table 2: Time to Reach Equilibrium for Uncatalyzed Hydrolysis of Ethyl Lactate in Water at 22°C
| Initial Ethyl Lactate (wt%) | Initial Mole Fraction | Time to Equilibrium (days) |
| 5 | ~0.013 | > 150 |
| 15 | ~0.04 | ~100 |
| 30 | ~0.09 | ~130 |
| 45 | ~0.15 | > 150 |
| 60 | ~0.24 | Not reached at 150 days |
| 80 | ~0.45 | Not reached at 150 days |
Data extrapolated from graphical representations in literature for illustrative purposes.[3]
Visualizations
Caption: Experimental workflow for studying the kinetics of this compound hydrolysis.
Caption: Simplified signaling pathways for the hydrolysis of this compound.
References
- 1. Impact of pH on Lactate Formation and Utilization by Human Fecal Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for Allyl lactate
Technical Support Center: Allyl Lactate
This guide provides essential information on the stability and proper storage of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and technical data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2] The product is chemically stable under standard ambient room temperature conditions.[1] For optimal stability, keep containers tightly closed to prevent exposure to moisture and air.[1][3] It is also advisable to store the compound under an inert gas and separately from incompatible materials such as oxidants, acids, and alkali metals.[2][3]
Q2: What factors can compromise the stability of this compound?
A2: The primary factors that can affect the stability of this compound are exposure to water, strong acids, and high temperatures. Water can cause hydrolysis, while strong acids can catalyze condensation or polymerization.[4][5][6] As a flammable liquid, its vapor can form explosive mixtures with air upon intense warming.[1]
Q3: How does the presence of water affect this compound?
A3: When this compound is mixed with water, it can undergo hydrolysis, a spontaneous reaction that decomposes the ester back into its original components: lactic acid and allyl alcohol.[5][6] This reaction can alter the concentration and purity of the product over time, potentially impacting experimental outcomes.[5]
Q4: What are the visible signs of this compound decomposition?
A4: Signs of decomposition can include a change in color, an increase in viscosity, or the formation of a precipitate. A significant change in the pH of an aqueous solution containing this compound (specifically, a decrease in pH) would suggest the formation of lactic acid due to hydrolysis.
Q5: Can this compound undergo polymerization?
A5: Yes, in the presence of a strong acid catalyst, this compound can undergo condensation through ester interchange. This process can lead to the formation of "polylactic acid," a linear polyester, and the liberation of alcohol.[4] It is crucial to neutralize any strong acids before heating or distillation to prevent this from occurring.[4]
Q6: What types of containers are suitable for storing this compound?
A6: According to safety data sheets, suitable packaging materials for similar flammable liquids include Poly Drums and Amber Glass Bottles or Jars.[1] These materials provide good chemical resistance and, in the case of amber glass, protection from light.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Clear, colorless, mobile liquid | [4] |
| Boiling Point | 175–176 °C / 740 mm Hg | [4] |
| 79 °C / 25 mm Hg | [4] | |
| 60 °C / 8 mm Hg | [4] | |
| Density (d₄²⁰) | 1.0452 g/cm³ | [4] |
| Refractive Index (n_D²⁰) | 1.4369 | [4] |
| Chemical Stability | Stable under standard ambient conditions | [1] |
Troubleshooting Guide
Table 2: Common Issues Encountered During this compound Use
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in solution pH (more acidic) | Hydrolysis due to the presence of water, leading to the formation of lactic acid.[5][6] | Minimize water contact. Use anhydrous solvents where possible. If water is necessary, prepare fresh solutions and consider using a buffering agent. |
| Increased viscosity or precipitate formation | Polymerization or condensation reaction, often catalyzed by the presence of a strong acid.[4] | Ensure the absence of strong acid contaminants. If an acid catalyst was used in a prior step, it must be completely neutralized and removed.[4] |
| Inconsistent experimental results | Degradation of this compound due to improper storage (exposure to heat, light, or air) or hydrolysis. | Verify storage conditions. Use fresh or recently opened stock. Confirm purity via analytical methods (e.g., GC, NMR) before use. |
| Discoloration | Presence of impurities from synthesis or decomposition. | Purify the this compound by distillation under reduced pressure if necessary.[4] Ensure the starting materials are of high purity. |
Experimental Protocols
General Protocol for Assessing the Hydrolytic Stability of this compound
This protocol provides a framework for evaluating the stability of this compound in aqueous conditions.
1. Objective: To quantify the rate of hydrolysis of this compound into lactic acid and allyl alcohol under controlled conditions.
2. Materials:
-
High-purity this compound
-
Deionized, HPLC-grade water
-
pH meter
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with appropriate column and standards for this compound, lactic acid, and allyl alcohol
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Sealed, inert containers (e.g., amber glass vials with PTFE-lined caps)
3. Methodology:
-
Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 10% v/v).
-
Incubation: Aliquot the solution into several sealed vials and place them in a controlled environment at a specific temperature (e.g., 25 °C or 40 °C). Prepare a control sample to be analyzed immediately (T=0).
-
Time Points: At predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from the controlled environment for analysis.
-
pH Measurement: Allow the sample to cool to room temperature and measure the pH. A decreasing trend indicates the formation of lactic acid.
-
Chromatographic Analysis: Analyze the sample using GC or HPLC to determine the concentration of remaining this compound and the formation of allyl alcohol. The increase in acidic byproducts can also be monitored.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation. The appearance of lactic acid and allyl alcohol should be correlated with the disappearance of the parent ester.
Logical Workflow Visualization
The following diagram illustrates the key factors that can influence the stability of this compound and the potential decomposition pathways.
Caption: Factors affecting the stability of this compound.
References
Technical Support Center: Allyl Lactate Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of allyl lactate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound during scale-up?
A1: The most critical factor is the efficient removal of water from the reaction mixture. The esterification of lactic acid with allyl alcohol is a reversible reaction. Water is a byproduct, and its accumulation will shift the equilibrium back towards the reactants, thus lowering the yield of this compound.[1][2] On a larger scale, localized concentrations of water can be more challenging to manage. The use of a Dean-Stark trap or a similar apparatus for azeotropic removal of water is highly recommended.[1]
Q2: My reaction is significantly slower at a larger scale. What could be the cause?
A2: Slower reaction rates during scale-up can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it more difficult to heat the mixture uniformly to the optimal reaction temperature.[3] Cold spots within the reactor can significantly slow down the reaction rate.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to poor distribution of the catalyst and reactants, as well as localized temperature and concentration gradients. This can result in a lower overall reaction rate.
-
Insufficient Catalyst: While the catalyst concentration should theoretically remain the same, poor mixing might prevent it from being effectively dispersed throughout the larger volume.
Q3: I am observing the formation of a significant amount of high-boiling point byproducts. What are they and how can I minimize them?
A3: A common high-boiling point byproduct is diallyl ether, formed by the acid-catalyzed self-condensation of allyl alcohol.[1] Another possibility is the formation of polylactic acid through the self-condensation of lactic acid, especially if the reaction temperature is too high or if the acid catalyst is not neutralized before purification. To minimize these byproducts:
-
Control Temperature: Avoid excessive temperatures during the reaction and distillation.
-
Use an Excess of Allyl Alcohol: Using a molar excess of allyl alcohol can favor the desired esterification reaction over the self-condensation of lactic acid.
-
Neutralize Before Distillation: It is crucial to neutralize the acid catalyst (e.g., with sodium acetate) before attempting to purify the this compound by distillation to prevent the formation of polylactic acid.[1]
Q4: How does the scale of the reaction affect the purification process?
A4: At a larger scale, purification by distillation can be more challenging. The increased volume can lead to longer distillation times, which increases the risk of thermal decomposition of the product. It is important to use an efficient distillation column and to perform the distillation under reduced pressure to lower the boiling point of this compound.[1] For industrial-scale purification of lactate esters, melt crystallization is also a viable technique to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Ensure efficient and continuous removal of water using a Dean-Stark trap. Consider using a larger excess of allyl alcohol.[1] |
| Loss of product during workup. | Minimize contact time with aqueous wash solutions to prevent hydrolysis. Use cold, saturated sodium bicarbonate for neutralization and a brine wash to reduce the solubility of the ester in the aqueous phase.[4] | |
| Side reactions consuming reactants. | Optimize the reaction temperature to minimize the formation of diallyl ether and other byproducts.[1] | |
| Prolonged Reaction Time | Inefficient heat transfer in a large reactor. | Use a reactor with a heating jacket and ensure efficient agitation to maintain a uniform temperature. Monitor the internal temperature of the reaction mixture closely.[3] |
| Poor mixing. | Increase the stirring speed or use a more efficient agitator designed for the geometry of the larger reactor. | |
| Formation of Diallyl Ether | Acid-catalyzed self-condensation of allyl alcohol. | Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. |
| Discoloration of Reaction Mixture | Decomposition of reactants or products at high temperatures. | Carefully control the reaction temperature and avoid localized overheating. Consider using a milder catalyst if possible. |
| Difficulties in Purification | Presence of close-boiling impurities. | Use a fractional distillation column with sufficient theoretical plates for efficient separation. Perform the distillation under vacuum to reduce boiling points.[1] |
| Thermal decomposition during distillation. | Use a lower distillation temperature by applying a higher vacuum. Minimize the residence time of the product in the distillation pot. |
Experimental Protocols
Laboratory-Scale Synthesis (0.5 mol)
Materials:
-
Lactic acid (88% aqueous solution, 0.5 mol)
-
Allyl alcohol (2.0 mol)
-
Concentrated sulfuric acid (catalyst, ~2 mL)
-
Toluene (as azeotroping agent, ~100 mL)
-
Anhydrous sodium acetate (for neutralization)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Combine lactic acid, allyl alcohol, toluene, and sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature and neutralize the sulfuric acid by adding anhydrous sodium acetate and stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Scaled-Up Synthesis (5.0 mol)
Materials:
-
Lactic acid (88% aqueous solution, 5.0 mol)
-
Allyl alcohol (20.0 mol)
-
Concentrated sulfuric acid (catalyst, ~20 mL)
-
Toluene (as azeotroping agent, ~1 L)
-
Anhydrous sodium acetate (for neutralization)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a reflux condenser, combine the lactic acid, allyl alcohol, toluene, and sulfuric acid.
-
Heat the mixture using the reactor jacket to maintain a steady reflux. Monitor the internal temperature.
-
Continuously remove the water collected in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, continue refluxing for an additional hour and monitor the reaction progress by GC analysis if possible.
-
Cool the reactor contents and neutralize the catalyst with anhydrous sodium acetate under vigorous stirring.
-
Transfer the mixture to a larger separatory funnel for the washing steps or perform the washes in the reactor if it is equipped for phase separation.
-
Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the this compound by fractional vacuum distillation using a packed column to ensure efficient separation of any byproducts.
Visualizations
References
Technical Support Center: Synthesis of Allyl Lactate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of water during the synthesis of allyl lactate from lactic acid and allyl alcohol.
Troubleshooting Guide
Researchers may encounter several issues related to water removal during the esterification of lactic acid with allyl alcohol. This guide provides a systematic approach to identifying and resolving these common problems.
Problem: Low Yield of this compound
A lower-than-expected yield is often directly related to the incomplete removal of water, which limits the forward reaction and can lead to hydrolysis of the ester product.[1][2]
| Potential Cause | Recommended Action |
| Incomplete water removal | Ensure the azeotropic distillation is running efficiently. Check for proper condensation and separation in the Dean-Stark trap. Continue refluxing until no more water is collected.[3][4] |
| Reaction equilibrium not shifted sufficiently | Use a large excess of allyl alcohol to drive the reaction towards the product. A 4:1 molar ratio of alcohol to acid can significantly increase the yield.[3] |
| Hydrolysis during workup | During the neutralization and washing steps, use cold, saturated sodium bicarbonate and brine solutions to minimize the contact time of the ester with aqueous phases.[2] |
| Loss of product during purification | Optimize the distillation process. This compound should be distilled under reduced pressure to avoid decomposition.[3] |
Problem: Reaction Stalls or Proceeds Very Slowly
A slow or stalled reaction can be frustrating. The primary culprits are often insufficient catalysis or persistent water in the reaction mixture.
| Potential Cause | Recommended Action |
| Insufficient acid catalyst | Ensure the correct amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[5] |
| Water poisoning the catalyst | Water can inhibit the effectiveness of some catalysts.[6] Ensure the initial reactants and solvent are as anhydrous as possible. |
| Low reaction temperature | The reaction should be conducted at the reflux temperature of the chosen azeotropic solvent (e.g., benzene or toluene) to ensure a sufficient reaction rate and efficient azeotropic removal of water.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
A1: The synthesis of this compound from lactic acid and allyl alcohol is a reversible esterification reaction.[5] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (lactic acid and allyl alcohol), thus reducing the yield of the desired this compound.[1] Furthermore, in the presence of the acid catalyst, water can hydrolyze the newly formed ester back to the starting materials.[2] Therefore, continuous removal of water is essential to drive the reaction to completion and maximize the product yield.[1]
Q2: What is the most effective method for removing water from the this compound reaction mixture?
A2: Azeotropic distillation using a Dean-Stark apparatus is the most commonly cited and effective method for removing water during the synthesis of this compound.[1][3][7] This technique involves using a solvent, such as benzene or toluene, that forms a low-boiling azeotrope with water.[1] The azeotrope boils out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. The water, being denser than the organic solvent, separates and can be drained off, while the solvent is returned to the reaction flask.[7][8]
Q3: Can I use a desiccant instead of azeotropic distillation?
A3: While desiccants like molecular sieves can be used to remove water from reactions, they may be less efficient for the large-scale synthesis of this compound where a significant amount of water is produced.[6][9] For smaller-scale reactions, adding a suitable desiccant that is inert to the reactants and catalyst could be a viable alternative. However, for larger preparations, azeotropic distillation is generally more practical and effective.
Q4: How do I know when all the water has been removed?
A4: When using a Dean-Stark apparatus, the reaction is considered complete when the volume of water collected in the trap no longer increases over time.[3][4] The theoretical amount of water that should be produced can be calculated based on the initial amount of lactic acid.
Q5: What are the key safety precautions when performing an azeotropic distillation with benzene or toluene?
A5: Both benzene and toluene are flammable and have associated health risks. Benzene, in particular, is a known carcinogen.[10] All work should be conducted in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Ensure that the heating mantle is connected to a variable voltage controller and that the apparatus is securely clamped.
Quantitative Data on Water Removal
The following table summarizes the typical performance of azeotropic distillation for the synthesis of this compound based on established protocols.
| Parameter | Azeotropic Distillation (with Benzene) |
| Reactants | 6 moles 80% Lactic Acid, 24 moles Allyl Alcohol |
| Solvent | 300 mL Benzene[3] |
| Catalyst | 5 mL concentrated Sulfuric Acid[3] |
| Reaction Time | Approximately 16 hours for water removal[3] |
| Azeotrope Composition | 8.6% water, 9.2% allyl alcohol, 82.2% benzene[3] |
| Azeotrope Boiling Point | 68.2 °C[3] |
| Final Product Yield | 693-710 g (high yield)[3] |
| Final Product Purity | High, after fractional distillation[3] |
Experimental Protocol: Synthesis of this compound via Azeotropic Distillation
This protocol is adapted from a well-established synthetic procedure.[3]
Materials:
-
80% Lactic acid (675 g, 6 moles)
-
Allyl alcohol (1394 g, 24 moles)
-
Benzene (300 mL)
-
Concentrated sulfuric acid (5 mL)
-
Anhydrous sodium acetate (18 g)
Apparatus:
-
3-L three-necked round-bottomed flask
-
Heating mantle with a stirrer
-
Vigreux column (75 cm)
-
Dean-Stark trap
-
Reflux condenser
-
Distillation head
-
Receiving flasks
Procedure:
-
Initial Dehydration: To the 3-L flask, add 80% lactic acid, benzene, and concentrated sulfuric acid.
-
Azeotropic Water Removal: Assemble the flask with the Vigreux column, Dean-Stark trap, and reflux condenser. Heat the mixture to reflux. The water will be collected in the Dean-Stark trap as an azeotrope with benzene and allyl alcohol. Continue to heat and remove the aqueous layer from the trap until the rate of water collection slows significantly. This step primarily removes the water initially present in the lactic acid.
-
Addition of Allyl Alcohol: Add the allyl alcohol to the reaction mixture.
-
Esterification and Continued Water Removal: Continue refluxing the mixture and removing the water via the Dean-Stark trap until no more water is collected. This indicates the completion of the esterification reaction.
-
Neutralization: Cool the reaction mixture and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate.
-
Purification:
-
Remove the excess allyl alcohol and benzene by distillation under reduced pressure.
-
The crude this compound is then purified by fractional distillation under vacuum (56-60 °C at 8 mm Hg).
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Guide on Desiccants in Packaging and Their Efficacy [humipak.com.my]
- 10. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Effect of temperature on Allyl lactate esterification rate
Technical Support Center: Allyl Lactate Esterification
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the esterification of lactic acid with allyl alcohol to synthesize this compound. It includes troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and kinetic data.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield in Fischer esterification is a frequent issue, often stemming from the reaction's reversible nature and procedural challenges. Here are the primary causes and solutions:
-
Equilibrium Limitation: The esterification reaction is reversible, meaning it reaches an equilibrium where the forward reaction (ester formation) and reverse reaction (hydrolysis) occur at the same rate.[1] To drive the reaction towards the product, you must shift the equilibrium.
-
Solution: Use Le Chatelier's principle.[1] The most effective methods are to either use a large excess of one reactant (typically the less expensive one, allyl alcohol) or to actively remove water as it is formed.[1][2][3] A Dean-Stark apparatus is highly effective for azeotropically removing water during the reaction.[2][4]
-
-
Insufficient Water Removal: Lactic acid solutions often contain a significant amount of water, and water is also a byproduct of the reaction.[5][6] Its presence can hydrolyze the ester product, reducing the yield.[1][7]
-
Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantities, leading to a slow reaction rate that doesn't reach equilibrium in a reasonable time.[4]
-
Sub-optimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow.[4] Conversely, excessively high temperatures can promote side reactions.
-
Solution: Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate.[8] For the lactic acid/allyl alcohol system using a Dean-Stark trap with benzene, the ternary azeotrope boils at 68.2°C.[2] The reaction temperature will be dictated by the boiling point of the azeotropic mixture.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during neutralization, extraction, and purification steps.[1] Emulsions can form during aqueous washes, making separation difficult.[4]
-
Solution: Perform workup procedures carefully. To break emulsions, try adding brine (saturated NaCl solution). Ensure complete extraction by using an adequate volume of organic solvent and performing multiple extractions.
-
Q2: I'm observing unexpected byproducts in my final product analysis (GC/NMR). What are they and how can I prevent them?
A2: Several side reactions can occur during the esterification of lactic acid, especially under strong acid catalysis and heat.
-
Diallyl Ether Formation: A common side reaction with allyl alcohol in the presence of a strong acid catalyst is the formation of diallyl ether.[7]
-
Prevention: While difficult to eliminate completely, using the minimum effective amount of acid catalyst and controlling the temperature can help minimize this side reaction. The patent literature suggests that the presence of the ether itself can inhibit further ether formation.[7]
-
-
Oligomerization/Polymerization: Lactic acid can self-condense to form linear polyesters ("polylactic acid").[2][8] This is particularly problematic if the ester product is distilled in the presence of residual acid catalyst.[2]
-
Prevention: It is critical to neutralize the acid catalyst before any distillation or purification steps.[2] Anhydrous sodium acetate is commonly used for this purpose.[2] Using commercial lactic acid with a high monomer content can also be beneficial, though heating with the alcohol and catalyst will also break down oligomers present in the starting material.[8]
-
-
Rearrangement of Allyl Alcohol: Strong mineral acids can catalyze the rearrangement of allyl-type alcohols.[2] For example, methallyl alcohol can rearrange to isobutyraldehyde.[2]
-
Prevention: While less of a concern for allyl alcohol itself, using a milder catalyst or carefully controlling conditions may be necessary if isomers or impurities are present.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the rate of this compound esterification?
Q2: What is the role of the acid catalyst?
A2: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), speeds up the reaction.[3] It protonates the carbonyl oxygen of the lactic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the allyl alcohol.[3] Lactic acid can also act as its own catalyst (autocatalysis), but the reaction is much slower without a strong acid promoter.[9]
Q3: Why is a large excess of allyl alcohol used in the standard procedure?
A3: Using a large excess of one reactant is a direct application of Le Chatelier's principle to drive a reversible reaction towards the products.[1][3] By increasing the concentration of allyl alcohol, the equilibrium is shifted to favor the formation of this compound and water, thereby increasing the overall yield. The yield is highly dependent on the alcohol-to-acid ratio; a 4:1 molar ratio can produce a 90% yield, whereas a 2:1 ratio may only yield about 65%.[2]
Q4: What is the purpose of benzene or toluene in the reaction?
A4: Benzene or toluene serves as an azeotropic agent. It forms a low-boiling ternary azeotrope with allyl alcohol and the water produced during the reaction.[2] This azeotrope is distilled off and collected in a Dean-Stark trap. Upon cooling, the azeotrope separates into an aqueous layer and an organic layer. The water is removed, and the organic layer, rich in the solvent and alcohol, is returned to the reaction flask, effectively removing the water byproduct and driving the reaction to completion.[2][7]
Q5: How should the final this compound product be purified?
A5: Purification is typically achieved by fractional distillation under reduced pressure (vacuum distillation).[2] It is essential to neutralize the acid catalyst with a base like anhydrous sodium acetate before distillation to prevent the decomposition of the ester and polymerization of residual lactic acid.[2] The purification process involves first removing the azeotroping solvent and excess allyl alcohol, and then distilling the this compound product at a reduced pressure (e.g., 56-60°C at 8 mm Hg).[2]
Data Presentation
While kinetic data specifically for this compound is scarce in the literature, the following table summarizes activation energies for the esterification of lactic acid with other alcohols, illustrating the general energy requirements and temperature dependence of the reaction.
Table 1: Activation Energies for Catalyzed and Uncatalyzed Lactic Acid Esterification
| Alcohol | Catalyst | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Source(s) |
| n-Butanol | H₂SO₄ | 10.87 | 45.48 | [10] |
| n-Butanol | (Uncatalyzed) | 21.22 | 88.78 | [10] |
| Ethanol | Cation-Exchange Resin | - | 60.87 | [12] |
| Various (C2-C5) | (Autocatalyzed) | - | 47-49 | [9] |
This data illustrates that catalyzed reactions have a significantly lower activation energy, making them faster and more efficient at lower temperatures.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure in Organic Syntheses.[2]
Materials:
-
80% Lactic Acid (675 g, 6 moles)
-
Allyl Alcohol (1394 g, 24 moles)
-
Benzene (300 ml)
-
Concentrated Sulfuric Acid (5 ml)
-
Anhydrous Sodium Acetate (18 g)
Equipment:
-
3-L three-necked round-bottomed flask
-
Heating mantle
-
Capillary ebullition tube
-
75 cm Vigreux column
-
Dean-Stark trap with reflux condenser
-
Distillation head and vacuum distillation setup
Procedure:
-
Initial Setup: In the 3-L flask, combine 80% lactic acid, benzene, and concentrated sulfuric acid. Attach the Vigreux column, Dean-Stark trap, and reflux condenser.
-
Initial Water Removal: Heat the mixture to reflux. Water from the initial lactic acid solution will collect in the Dean-Stark trap. Continue refluxing until the rate of water liberation slows significantly.
-
Addition of Alcohol: Add the allyl alcohol to the flask.
-
Esterification and Azeotropic Removal: Continue to reflux the mixture. The ternary azeotrope of benzene-allyl alcohol-water (boils at 68.2°C) will distill and collect in the trap.[2] The aqueous layer is periodically drained from the trap. Continue this process for several hours (approx. 16 hours) until water production ceases.[2]
-
Neutralization: Cool the reaction mixture. Add anhydrous sodium acetate to neutralize the sulfuric acid catalyst. This step is crucial to prevent product degradation during distillation.[2]
-
Purification (Distillation):
-
Replace the Vigreux column and trap with a distillation head.
-
Distill under reduced pressure (water pump, then ~5 mm Hg) to remove the bulk of the benzene and excess allyl alcohol.
-
Perform a final fractional distillation under vacuum. Collect the pure this compound fraction at 56-60°C / 8 mm Hg.[2] The expected yield is 693-710 g (around 90%).[2]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for synthesizing and purifying this compound.
Caption: Workflow for this compound Synthesis.
Logical Relationship Diagram
This diagram shows the key relationships influencing the yield of the esterification reaction.
Caption: Factors Affecting Esterification Yield.
References
- 1. quora.com [quora.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study | MDPI [mdpi.com]
- 6. KR101327892B1 - Method for preparing lactide from alkyl lactate - Google Patents [patents.google.com]
- 7. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tuengr.com [tuengr.com]
- 10. "Continuous esterification of lactic acid with n-Butyl alcohol" by Robert Dix [digitalcommons.njit.edu]
- 11. "Kinetics of the lactic acid-butyl alcohol esterification reaction" by Joel Howard Kaplan [digitalcommons.njit.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Allyl Lactate and Ethyl Lactate as Solvents for Scientific Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the performance, properties, and safety of allyl lactate and ethyl lactate.
This guide provides a comprehensive comparison of this compound and ethyl lactate, two lactate ester solvents with applications in various scientific fields, including pharmaceuticals. The information presented is curated from scientific literature and chemical databases to assist researchers in selecting the appropriate solvent for their specific needs. This document outlines the key physical, chemical, and toxicological properties of both solvents, supported by experimental data and detailed methodologies.
At a Glance: Key Property Comparison
A side-by-side comparison of the fundamental properties of this compound and ethyl lactate is crucial for initial solvent screening. The following table summarizes the available quantitative data for these two solvents.
| Property | This compound | Ethyl Lactate |
| Molecular Formula | C₆H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 130.14 g/mol | 118.13 g/mol [1] |
| Boiling Point | 175-176 °C at 740 mmHg[2] | 151-155 °C[3] |
| Density | 1.0452 g/cm³ at 20 °C[2] | 1.03 g/cm³[3] |
| Viscosity | Data not available | 2.7 cP at 25 °C |
| Flash Point (Closed Cup) | Data not available | 46 °C[1][4] |
| Hansen Solubility Parameters (MPa½) | Data not available | δD: 16.0, δP: 7.6, δH: 12.5[5] |
In-Depth Analysis of Solvent Properties
A deeper understanding of the physicochemical properties is essential for predicting solvent behavior in various applications, from chemical reactions to formulation development.
Physical Properties
Boiling Point: this compound exhibits a higher boiling point (175-176 °C) compared to ethyl lactate (151-155 °C), suggesting lower volatility for this compound.[2][3] This can be advantageous in applications requiring slower evaporation rates and better temperature control.
Density: The densities of both solvents are quite similar, with this compound being slightly denser (1.0452 g/cm³ at 20 °C) than ethyl lactate (1.03 g/cm³).[2][3]
Flash Point: The flash point is a key indicator of a solvent's flammability. Ethyl lactate has a closed-cup flash point of 46 °C, classifying it as a flammable liquid.[1][4] The flash point for this compound is not available in the reviewed sources, which is a significant data gap for safety assessment.
Solubility Characteristics
Hansen Solubility Parameters (HSP): Hansen Solubility Parameters are a valuable tool for predicting the solubility of a solute in a solvent. The HSP for ethyl lactate are δD (dispersion) = 16.0 MPa½, δP (polar) = 7.6 MPa½, and δH (hydrogen bonding) = 12.5 MPa½.[5] These values indicate that ethyl lactate is a relatively polar solvent with significant hydrogen bonding capability. Experimental determination of the HSP for this compound is needed for a direct comparison of their solvency power.
Health, Safety, and Environmental Profile
The safety and environmental impact of solvents are of paramount importance in modern research and development, aligning with the principles of green chemistry.
Toxicity Profile
The following table summarizes the available acute toxicity data for both solvents. It is important to note that comprehensive toxicological data for this compound is less available in the public domain compared to the more widely studied ethyl lactate.
| Toxicity Metric | This compound | Ethyl Lactate |
| Oral LD50 (Rat) | Data not available | >5000 mg/kg[4] |
| Dermal LD50 (Rabbit) | Data not available | >5000 mg/kg[4] |
| Inhalation LC50 | Data not available | Data not available |
Ethyl lactate is generally considered to have low toxicity.[3][6] The oral and dermal LD50 values in rats and rabbits are high, indicating low acute toxicity through these routes of exposure.[4] However, it can be an irritant to the skin, eyes, and respiratory system.[4]
For this compound, the lack of readily available LD50 and LC50 data necessitates a cautious approach. The allyl group in its structure is a known reactive moiety, which may suggest a different toxicological profile compared to the ethyl group in ethyl lactate.
Environmental Fate and Biodegradability
Both this compound and ethyl lactate are esters of lactic acid, a naturally occurring organic acid. This structural feature suggests that they are likely to be biodegradable. Ethyl lactate is widely recognized as a biodegradable "green solvent".[2][3][7][8] It hydrolyzes in the presence of water to form ethanol and lactic acid, both of which are readily metabolized by microorganisms.[9] Studies have shown that alkyl lactates, in general, are readily biodegradable.[10] While specific studies on the biodegradation of this compound were not found in the initial search, its structural similarity to other alkyl lactates suggests it is also likely to be biodegradable.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, this section details the standard experimental methodologies for determining key solvent properties.
Determination of Boiling Point
The boiling point of a liquid can be determined using various methods, including distillation and the capillary method.
Determination of Density
Density is typically measured using a pycnometer or a hydrometer. The pycnometer method offers high precision.
Determination of Viscosity
The viscosity of a liquid can be measured using a viscometer, such as an Ostwald or Ubbelohde viscometer.
Determination of Flash Point
The closed-cup flash point is a common method for determining the flammability of a liquid. The Pensky-Martens closed-cup tester is a widely used apparatus.
Logical Comparison of this compound and Ethyl Lactate
The following diagram illustrates a logical comparison of the two solvents based on the available data and general chemical principles.
References
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. cir-safety.org [cir-safety.org]
- 7. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 8. ou.edu [ou.edu]
- 9. Lactate – Redox Tech [redox-tech.com]
- 10. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyl Lactates in Polymerization: A Comparative Guide to Reactivity and Performance
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with specific properties for applications ranging from drug delivery to biodegradable plastics. Alkyl lactates, derived from renewable resources, are a versatile class of monomers. This guide provides an objective comparison of the relative reactivity of different alkyl lactates in polymerization, supported by experimental data, to aid in monomer selection and process optimization.
The reactivity of alkyl lactate derivatives in polymerization, particularly their acrylate and methacrylate forms, is influenced by the nature of the alkyl ester group. This guide collates data on the synthesis and polymerization of common alkyl lactates—methyl, ethyl, and butyl lactate—to elucidate the impact of the alkyl chain length on reaction kinetics and the properties of the resulting polymers.
Comparative Performance of Alkyl Lactate Methacrylates
The synthesis of alkyl lactate methacrylate monomers is a key step preceding polymerization. Experimental data suggests that the length of the alkyl chain has a significant impact on the efficiency of this synthesis.
| Monomer | Alkyl Group | Synthesis Time (h) | Monomer Conversion (%) | Polymerization Time (h) | Polymer Conversion (%) | Polymer Glass Transition Temp. (T_g, °C) | Storage Modulus (GPa) |
| Methyl Lactate Methacrylate | Methyl | 1 | 100[1] | - | - | 119.5[2] | 1.78[3] |
| Ethyl Lactate Methacrylate | Ethyl | 1 | >95[1] | 4 | 85[2][3] | - | 1.62[3] |
| Butyl Lactate Methacrylate | Butyl | 14 | 88[1] | - | - | 72.1[2] | 1.08[3] |
Note: Polymerization data for methyl and butyl lactate methacrylate under comparable conditions were not available in the reviewed literature. The provided data for ethyl lactate methacrylate serves as a reference point.
The data indicates that the synthesis of methyl lactate methacrylate is the most rapid, achieving full conversion in just one hour.[1] Ethyl lactate methacrylate shows a similarly high conversion rate.[1] However, the synthesis of butyl lactate methacrylate is considerably slower, suggesting that steric hindrance from the larger butyl group may impede the reaction.[1]
While direct comparative kinetic data for the polymerization of these monomers is limited, the properties of the resulting polymers show a clear trend. As the length of the alkyl chain increases, both the glass transition temperature (T_g) and the storage modulus of the corresponding poly(alkyl lactate methacrylate) decrease.[2][3] This is attributed to the plasticizing effect of the longer alkyl chains, which increases the free volume within the polymer structure.[3]
Experimental Protocol: Free Radical Solution Polymerization of Alkyl Lactate Acrylate
This protocol provides a general procedure for the synthesis of poly(alkyl lactate acrylate) via free radical solution polymerization.
Materials:
-
Alkyl lactate acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of alkyl lactate acrylate monomer in toluene.
-
Initiator Addition: Add AIBN as the free radical initiator to the solution. The monomer to initiator ratio should be determined based on the desired molecular weight of the polymer.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 60-80 °C) and stir the reaction mixture for a predetermined time.
-
Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
Influence of Alkyl Chain Length on Polymerization and Properties
The length of the alkyl side chain in alkyl lactate monomers plays a crucial role in determining both the reactivity of the monomer and the physical properties of the final polymer.
This diagram illustrates that a longer alkyl chain on the lactate monomer increases steric hindrance. This has a demonstrated effect on monomer synthesis, making it slower.[1] It is inferred that this increased steric bulk may also lead to a slower polymerization rate, although more direct comparative studies are needed to confirm this. For the resulting polymer, a longer alkyl chain acts as an internal plasticizer, leading to a lower glass transition temperature and reduced stiffness (lower storage modulus).[2][3] This understanding allows for the tuning of polymer properties by selecting the appropriate alkyl lactate monomer.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Lactate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of common lactate esters: methyl lactate, ethyl lactate, propyl lactate, isopropyl lactate, and butyl lactate. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. All spectral data is presented in clearly structured tables, and a detailed experimental protocol for acquiring high-quality NMR spectra is provided.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for various lactate esters. The spectra were typically recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard.
Methyl Lactate
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 4.29 | Quartet | 6.9 | CH | |
| 3.78 | Singlet | - | OCH₃ | |
| 2.95 | Doublet | 5.1 | OH | |
| 1.42 | Doublet | 6.9 | CH₃ (CH) |
| ¹³C NMR | δ (ppm) | Assignment |
| 175.9 | C=O | |
| 66.9 | CH | |
| 52.2 | OCH₃ | |
| 20.4 | CH₃ (CH) |
Ethyl Lactate
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 4.24 | Quartet | 7.1 | OCH₂ | |
| 4.19 | Quartet | 6.9 | CH | |
| 2.85 | Doublet | 5.2 | OH | |
| 1.40 | Doublet | 6.9 | CH₃ (CH) | |
| 1.29 | Triplet | 7.1 | CH₃ (CH₂) |
| ¹³C NMR | δ (ppm) | Assignment |
| 175.7 | C=O | |
| 66.9 | CH | |
| 61.5 | OCH₂ | |
| 20.4 | CH₃ (CH) | |
| 14.2 | CH₃ (CH₂) |
n-Propyl Lactate
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 4.29 | Quartet | 6.9 | CH | |
| 4.14 | Triplet | 6.7 | OCH₂ | |
| 3.05 (broad) | Singlet | - | OH | |
| 1.69 | Sextet | 7.1 | CH₂ | |
| 1.42 | Doublet | 6.9 | CH₃ (CH) | |
| 0.95 | Triplet | 7.4 | CH₃ (CH₂) |
| ¹³C NMR | δ (ppm) | Assignment |
| 175.8 | C=O | |
| 67.0 | CH | |
| 67.0 | OCH₂ | |
| 22.0 | CH₂ | |
| 20.4 | CH₃ (CH) | |
| 10.4 | CH₃ (CH₂) |
Isopropyl Lactate
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 5.06 | Septet | 6.3 | OCH | |
| 4.17 | Quartet | 6.9 | CH (lactate) | |
| 2.76 | Doublet | 5.5 | OH | |
| 1.39 | Doublet | 6.9 | CH₃ (CH-lactate) | |
| 1.26 | Doublet | 6.3 | CH₃ (isopropyl) |
| ¹³C NMR | δ (ppm) | Assignment |
| 175.2 | C=O | |
| 69.1 | OCH | |
| 67.0 | CH (lactate) | |
| 21.9 | CH₃ (isopropyl) | |
| 20.5 | CH₃ (CH-lactate) |
n-Butyl Lactate[1]
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 4.26 | Quartet | 6.8 | CH | |
| 4.18 | Triplet | 6.7 | OCH₂ | |
| 2.80 (broad) | Singlet | - | OH | |
| 1.65 | Quintet | 7.1 | CH₂ | |
| 1.41 | Doublet | 6.8 | CH₃ (CH) | |
| 1.39 | Sextet | 7.4 | CH₂ | |
| 0.94 | Triplet | 7.4 | CH₃ (CH₂) |
| ¹³C NMR | δ (ppm) | Assignment |
| 175.8 | C=O | |
| 67.0 | CH | |
| 65.4 | OCH₂ | |
| 30.7 | CH₂ | |
| 20.4 | CH₃ (CH) | |
| 19.2 | CH₂ | |
| 13.7 | CH₃ (CH₂) |
Experimental Protocols
The following is a generalized, step-by-step protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid lactate ester samples.
1. Sample Preparation
-
Materials: High-quality 5 mm NMR tubes, deuterated solvent (e.g., Chloroform-d, CDCl₃), Tetramethylsilane (TMS) as an internal standard, Pasteur pipettes, and a vortex mixer.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the lactate ester sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03-0.05% (v/v) TMS.
-
Thoroughly mix the sample by vortexing until the ester is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T₁) is crucial for accurate integration.
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Visualization of Lactate Ester Structure
The following diagram illustrates the general chemical structure of a lactate ester and highlights the key atomic positions relevant to NMR spectroscopy.
Caption: General structure of a lactate ester highlighting NMR active nuclei.
Comparative study of catalysts for Allyl lactate synthesis
An Objective Comparison of Catalysts for the Synthesis of Allyl Lactate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable monomer and intermediate in the chemical and pharmaceutical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, product purity, and overall process sustainability. This guide provides a comparative study of common catalysts employed for this compound synthesis, supported by experimental data from the literature.
Performance Comparison of Catalysts
The selection of a suitable catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of different catalyst types based on key metrics such as yield, reaction conditions, and reusability.
| Catalyst Type | Catalyst Example | Reactants | Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading | Reusability |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Lactic Acid, Allyl Alcohol | 89-91[1] | Reflux | 4-6 | ~0.5 mol% | Not readily reusable |
| Heterogeneous Acid | Ion-Exchange Resin (e.g., Amberlyst-15) | Lactic Acid, Allyl Alcohol | Data not available for this compound, but high yields are reported for other alkyl lactates. | 80-120 | 4-8 | 5-15 wt% | Good, can be filtered and reused |
| Heterogeneous Acid | Zeolite (e.g., H-Beta) | Lactic Acid, Allyl Alcohol | Data not available for this compound, but zeolites are effective for similar esterifications.[2] | 120-180 | 2-6 | 5-10 wt% | High, stable at high temperatures |
| Enzyme | Lipase (e.g., Novozym 435) | Lactic Acid/Alkyl Lactate, Allyl Alcohol | Data not available for this compound, but lipases show high selectivity in similar transesterifications.[3][4] | 40-60 | 24-72 | 1-10 wt% | Excellent, can be immobilized and reused |
Note: Direct comparative studies for all catalyst types specifically for this compound synthesis are limited in publicly available literature. Data for heterogeneous acid and enzyme catalysts are often reported for the synthesis of other alkyl lactates (e.g., ethyl lactate, butyl lactate) and are included here to provide a reasonable expectation of performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of this compound using different classes of catalysts.
Homogeneous Acid Catalysis: Sulfuric Acid
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
80% Lactic acid
-
Allyl alcohol
-
Benzene (or another suitable water-entraining solvent)
-
Concentrated sulfuric acid
-
Anhydrous sodium acetate (for neutralization)
Procedure:
-
A mixture of 80% lactic acid, benzene, and a catalytic amount of concentrated sulfuric acid is placed in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The mixture is heated to reflux, and the water produced is continuously removed via the Dean-Stark trap.
-
Once the initial water removal slows, a molar excess of allyl alcohol is added to the reaction mixture.
-
Refluxing is continued until no more water is collected in the trap, indicating the completion of the esterification reaction.
-
The reaction mixture is cooled, and the acid catalyst is neutralized with anhydrous sodium acetate.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. A yield of 89-91% can be expected.[1]
Heterogeneous Acid Catalysis: Ion-Exchange Resin
This is a general procedure based on the use of resins like Amberlyst-15 for esterification reactions.
Materials:
-
Lactic acid
-
Allyl alcohol
-
Acidic ion-exchange resin (e.g., Amberlyst-15), dried
-
Solvent (optional, e.g., toluene)
Procedure:
-
The ion-exchange resin is activated by washing and drying to remove any adsorbed water.
-
Lactic acid, a molar excess of allyl alcohol, and the dried resin catalyst are combined in a reaction vessel.
-
The mixture is heated to the desired temperature (typically 80-120°C) with constant stirring.
-
The reaction progress is monitored by techniques such as gas chromatography (GC) or titration of the remaining acid.
-
Upon completion, the catalyst is simply removed by filtration.
-
The product, this compound, is then purified from the excess allyl alcohol and any byproducts by distillation. The catalyst can be washed, dried, and reused for subsequent batches.
Enzymatic Catalysis: Immobilized Lipase
This protocol describes a typical enzymatic esterification or transesterification.
Materials:
-
Lactic acid or a short-chain alkyl lactate (e.g., methyl lactate)
-
Allyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (to remove water)
Procedure:
-
The reactants (lactic acid/alkyl lactate and allyl alcohol) are dissolved in an anhydrous organic solvent.
-
Immobilized lipase and molecular sieves are added to the solution.
-
The reaction mixture is incubated at a mild temperature (typically 40-60°C) with gentle agitation (e.g., on an orbital shaker).
-
The reaction is monitored over time (often 24-72 hours) by analyzing samples of the reaction mixture.
-
Once the desired conversion is reached, the immobilized enzyme and molecular sieves are removed by filtration.
-
The solvent is evaporated, and the this compound is purified from the remaining reactants. The immobilized lipase can be washed and reused multiple times.
Visualizing the Workflow
A general experimental workflow for the synthesis of this compound can be visualized as follows:
References
A Comparative Guide to Allyl Lactate and Methallyl Lactate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of allyl lactate and meththis compound, two lactate esters with potential applications in polymer chemistry and fine chemical synthesis. While both share a common lactate backbone, the subtle difference in their allylic moieties—a methyl substituent in meththis compound—leads to significant variations in their synthesis, reactivity, and performance in synthetic applications. This document aims to provide an objective comparison, supported by available experimental data and protocols, to aid researchers in selecting the appropriate building block for their specific needs.
Synthesis and Physicochemical Properties
The synthesis of allyl and meththis compound presents a primary point of divergence. While this compound can be readily prepared via traditional acid-catalyzed esterification, this method is unsuitable for meththis compound due to a competing side reaction.
This compound Synthesis:
This compound is typically synthesized through the Fischer esterification of lactic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by removing water, often through azeotropic distillation with a solvent like benzene.
Meththis compound Synthesis - A Cautionary Note:
The direct acid-catalyzed esterification of lactic acid with methallyl alcohol is problematic. Strong mineral acids catalyze the rearrangement of methallyl alcohol to isobutyraldehyde, significantly reducing the yield of the desired ester.[1] Therefore, milder, non-acidic esterification methods are necessary for the successful synthesis of meththis compound. Suitable alternatives include enzymatic catalysis or transesterification from another lactate ester under neutral or basic conditions.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Meththis compound | Data Source/Analogy |
| Molecular Formula | C₆H₁₀O₃ | C₇H₁₂O₃ | Calculated |
| Molecular Weight | 130.14 g/mol | 144.17 g/mol | Calculated |
| Boiling Point | 175-176 °C at 740 mmHg | Not available | Data for this compound from[1] |
| Density | 1.0452 g/cm³ at 20 °C | Not available | Data for this compound from[1] |
| Refractive Index | 1.4369 at 20 °C | Not available | Data for this compound from[1] |
Applications in Polymer Chemistry
Both allyl and meththis compound can serve as precursors to functional polymers. Their primary application in this field is as monomers in free-radical polymerization, either directly or after conversion to more reactive acrylate or methacrylate derivatives. A significant challenge in the direct polymerization of allylic monomers is the propensity for degradative chain transfer.
Degradative Chain Transfer:
In free-radical polymerization, the propagating radical chain can abstract a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical that is slow to re-initiate a new chain. This process leads to polymers with lower molecular weights and slower polymerization rates.[2] This is a characteristic of both allyl and methallyl monomers.
Caption: Mechanism of degradative chain transfer in allylic polymerization.
Conversion to (Meth)acrylate Monomers:
To overcome the limitations of direct polymerization, allyl and meththis compound can be converted to their corresponding acrylate or methacrylate esters. This is typically achieved by reacting the hydroxyl group of the lactate with acryloyl chloride, methacryloyl chloride, or methacrylic anhydride. These resulting monomers are significantly more reactive in free-radical polymerization.
Table 2: Polymerization Characteristics (Qualitative Comparison)
| Feature | This compound | Meththis compound |
| Direct Polymerization | Prone to degradative chain transfer, resulting in low molecular weight polymers. | Prone to degradative chain transfer, potentially more so due to the tertiary nature of the allylic radical formed. |
| As a (Meth)acrylate Monomer | Can be readily converted to a more reactive monomer for polymerization. | Can be converted to a more reactive monomer, though synthesis of the lactate precursor is more challenging. |
| Reactivity Ratios | No specific data for this compound. For the analogous allyl acetate (M₁), reactivity ratios (r₁) with common monomers (M₂) are low (e.g., r₁ = 0.021 with styrene), indicating a preference for adding the comonomer.[2] | No specific data available. Expected to have low reactivity ratios similar to other methallyl monomers. |
Use as Protecting Groups
The allyl and methallyl groups can be employed as protecting groups for the carboxylic acid functionality of lactic acid. The deprotection of these esters can often be achieved under mild conditions using palladium catalysis, offering an alternative to acid- or base-labile protecting groups.
Interestingly, the deprotection of allyl, methallyl, and prenyl ethers can be achieved with some selectivity by controlling the reaction temperature, suggesting a potential for differential deprotection strategies. While this has been demonstrated for ethers, a similar trend in reactivity may exist for the corresponding esters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
80% Lactic acid
-
Allyl alcohol
-
Benzene
-
Concentrated sulfuric acid
-
Anhydrous sodium acetate
Procedure:
-
A mixture of 80% lactic acid (6 moles), benzene (300 mL), and concentrated sulfuric acid (5 mL) is placed in a three-necked round-bottomed flask equipped with a Vigreux column, a Dean-Stark trap, and a reflux condenser.
-
The mixture is refluxed to remove water azeotropically.
-
Allyl alcohol (24 moles) is added, and reflux is continued until water evolution ceases.
-
The reaction mixture is cooled, and the acid catalyst is neutralized with anhydrous sodium acetate (18 g).
-
The mixture is distilled under reduced pressure to remove excess allyl alcohol and benzene.
-
The crude this compound is then purified by fractional distillation under vacuum.
Yield: Approximately 90% based on lactic acid when a 4:1 molar ratio of alcohol to acid is used.[1]
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Proposed Synthesis of Meththis compound via Transesterification
As direct acid-catalyzed esterification is not viable, a transesterification approach is proposed. This is a general method that would require optimization for this specific substrate.
Materials:
-
Methyl lactate or Ethyl lactate
-
Methallyl alcohol
-
A suitable transesterification catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)
-
Anhydrous toluene
Procedure:
-
A mixture of methyl lactate (1 equivalent), methallyl alcohol (a large excess, e.g., 5-10 equivalents), and a catalytic amount of a transesterification catalyst is placed in a round-bottomed flask equipped with a distillation head.
-
The mixture is heated to allow for the distillation of the lower-boiling methanol (or ethanol) to drive the equilibrium towards the formation of meththis compound.
-
The reaction progress can be monitored by GC or NMR.
-
Upon completion, the catalyst is neutralized or removed by washing with a mild aqueous acid or base.
-
The excess methallyl alcohol and any solvent are removed under reduced pressure.
-
The crude meththis compound is purified by vacuum distillation.
Expected Yield: Moderate to good, dependent on the efficiency of removing the lower-boiling alcohol.
Caption: Comparison of synthetic routes for meththis compound.
Protocol 3: General Procedure for Free-Radical Polymerization of an Allylic Lactate Monomer
This is a general protocol that can be adapted for either this compound or meththis compound, with the expectation of forming low molecular weight polymers.
Materials:
-
This compound or Meththis compound (purified)
-
A radical initiator (e.g., AIBN, benzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
The allylic lactate monomer is purified to remove any inhibitors.
-
The monomer and a specified amount of the radical initiator (typically 0.1-1 mol%) are dissolved in the anhydrous solvent in a Schlenk flask.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a set time (e.g., 24-72 hours).
-
The polymer is isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Summary and Outlook
The primary distinction between this compound and meththis compound in synthetic applications arises from their synthesis and, to a lesser extent, their reactivity. This compound is readily accessible via standard esterification methods, making it a more convenient starting material. The synthesis of meththis compound is more challenging due to the acid-sensitivity of methallyl alcohol, necessitating the use of milder, potentially more costly, synthetic routes.
For researchers in drug development and materials science, the choice between this compound and meththis compound will likely depend on the desired final properties of the polymer or molecule and the synthetic accessibility of the monomers. The allyl group offers a readily available functional handle, while the methallyl group, though more difficult to introduce, provides a point of structural diversity that may be exploited to fine-tune material properties. Future research into efficient, non-acidic routes to meththis compound and a direct comparative study of its polymerization behavior against this compound would be highly valuable to the scientific community.
References
A Comparative Guide to the Analytical Validation of Allyl Lactate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques available for the validation of Allyl Lactate purity. This compound, a versatile chemical intermediate, finds applications in various fields, including the synthesis of polymers and specialty chemicals. Ensuring its purity is paramount for the quality and safety of the end products. This document outlines detailed experimental protocols for key analytical methods, presents a comparative analysis of their performance, and offers insights into alternative compounds.
Comparison of Analytical Techniques for Purity Validation
The purity of this compound can be effectively determined using a suite of analytical techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. The primary impurities of concern, arising from its synthesis, include residual starting materials like allyl alcohol, byproducts such as allyl ether, and polymerization products like polylactic acid.[1] A comparative summary of the most common analytical techniques is presented below.
| Technique | Detected Analytes | Typical Performance Characteristics | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound, Allyl Alcohol, Allyl Ether, other volatile impurities | Limit of Detection (LOD): Low ppm to ppb levelLimit of Quantitation (LOQ): Low ppm levelPrecision: RSD < 5% | High sensitivity and selectivity, definitive identification of volatile impurities through mass spectra. | Requires derivatization for non-volatile impurities like polylactic acid, potential for thermal degradation of labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | This compound, Polylactic Acid, non-volatile impurities | LOD: Low ppm levelLOQ: ppm levelPrecision: RSD < 2% | Suitable for non-volatile and thermally labile compounds, excellent quantitative accuracy and precision. | Lower resolution for highly volatile impurities compared to GC, requires chromophores for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | This compound, structural isomers, residual solvents | Quantitative NMR (qNMR): High accuracy (uncertainty < 1%) | Provides unambiguous structural elucidation, allows for quantification without a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures may require advanced techniques for interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups characteristic of this compound and impurities (e.g., -OH, C=O, C-O-C) | Primarily qualitative | Rapid and non-destructive, provides information about the types of chemical bonds present. | Not suitable for quantification of low-level impurities, spectral overlap can make interpretation complex in mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar lactate esters and can be adapted and validated for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the separation and quantification of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% (v/v) solution of this compound in dichloromethane, splitless injection.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Expected Results: The retention time for this compound is expected to be in the range of 8-12 minutes. Impurities like allyl alcohol and allyl ether will have shorter retention times. Mass spectra can be used for definitive identification by comparison with spectral libraries.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and non-volatile impurities like polylactic acid.
-
Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance HPLC system).
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The use of a polar-embedded C18 phase can be beneficial for retaining polar compounds.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a 1 mg/mL solution of this compound in the mobile phase.
-
Detection: UV at 210 nm.
-
Expected Results: this compound will have a specific retention time that can be used for quantification against a standard curve. Polylactic acid oligomers, if present, will likely elute at different retention times, often earlier than the monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis.
-
Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm) for this compound (estimated):
-
~1.4 (d, 3H, CH₃)
-
~4.3 (q, 1H, CH-OH)
-
~4.6 (d, 2H, O-CH₂-CH=)
-
~5.2-5.4 (m, 2H, =CH₂)
-
~5.9 (m, 1H, -CH=)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm) for this compound (estimated):
-
~20 (CH₃)
-
~66 (CH-OH)
-
~68 (O-CH₂)
-
~118 (=CH₂)
-
~132 (-CH=)
-
~175 (C=O)
-
-
-
Quantitative NMR (qNMR): For quantification, a known amount of an internal standard with a distinct resonance is added to a precisely weighed sample. The purity of this compound can be calculated by comparing the integral of a characteristic this compound peak to the integral of the internal standard peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique for identifying the presence of key functional groups.
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Characteristic Peaks (cm⁻¹) for this compound:
-
~3450 (broad): O-H stretch (from the hydroxyl group and any residual water or allyl alcohol).
-
~3080: =C-H stretch (alkene).
-
~2980, ~2940: C-H stretch (alkane).
-
~1735: C=O stretch (ester carbonyl).[3]
-
~1645: C=C stretch (alkene).
-
~1180, ~1130: C-O stretch (ester and alcohol).[4]
-
~990, ~930: =C-H bend (alkene).
-
Comparison with Alternative Green Solvents
This compound is often considered in the context of "green chemistry" as a bio-based solvent.[5] Its performance can be compared to other green solvents like ethyl lactate and butyl lactate.[6][7]
| Solvent | Purity Validation Methods | Key Physical Properties | Advantages as a Green Solvent |
| This compound | GC-MS, HPLC, NMR, FTIR | Boiling Point: ~175-176°C[1]Solubility in Water: Soluble | Bio-based, reactive allyl group allows for further chemical modification. |
| Ethyl Lactate | GC-MS, HPLC, NMR, FTIR | Boiling Point: ~154°C[7][8]Solubility in Water: Miscible[9] | Bio-based, biodegradable, low toxicity, good solvency for a wide range of substances.[6][7][8][10] |
| Butyl Lactate | GC-MS, HPLC, NMR, FTIR | Boiling Point: ~188°C[3]Solubility in Water: Slightly soluble[3][9] | Bio-based, biodegradable, lower volatility than ethyl lactate.[6] |
The analytical methods for validating the purity of ethyl and butyl lactate are very similar to those for this compound, targeting analogous impurities such as the corresponding alcohols and oligomers.
Visualizing the Workflow
A clear understanding of the logical flow of purity validation is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow for chemical purity validation and a conceptual signaling pathway for the biological production of lactate, a precursor to this compound.
Caption: Workflow for this compound Purity Validation.
Caption: Lactate Biosynthesis and Esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lcms.cz [lcms.cz]
- 3. Butyl Lactate | 34451-19-9 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 4. Lactate isotopomer analysis by 1H NMR spectroscopy: consideration of long-range nuclear spin-spin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001311) [hmdb.ca]
- 6. biviture.com [biviture.com]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. This compound [chemicalbook.com]
- 9. inchem.org [inchem.org]
- 10. mdpi.com [mdpi.com]
Economic analysis of Allyl lactate production methods
An Economic Analysis of Allyl Lactate Production: A Comparative Guide
This compound, a valuable monomer and specialty solvent, can be synthesized through various chemical pathways. The economic viability of its production is critically dependent on the chosen method, which influences raw material costs, reaction efficiency, catalyst selection, and purification requirements. This guide provides a detailed comparison of two primary methods for this compound synthesis: direct esterification of lactic acid and transesterification of an alkyl lactate.
Data Presentation: Comparison of Production Methods
The following table summarizes the key quantitative and qualitative parameters for the direct esterification and transesterification routes to this compound, providing a basis for economic comparison.
| Parameter | Direct Esterification of Lactic Acid | Transesterification of Alkyl Lactate | Economic Implication |
| Primary Reactants | Lactic Acid, Allyl Alcohol | Alkyl Lactate (e.g., Ethyl Lactate), Allyl Alcohol | Cost and availability of lactic acid versus alkyl lactates are primary cost drivers. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Acid (e.g., p-TsOH) or Base (e.g., NaOCH₃) | Sulfuric acid is inexpensive but requires a neutralization step. Base catalysts are effective but sensitive to water. |
| Reported Yield | Up to 90% (dependent on reactant ratio)[1] | Typically high (approaching equilibrium) | Higher yield directly translates to lower cost per unit of product. |
| Key Byproduct | Water | Low-boiling alcohol (e.g., Ethanol) | Removing the alcohol byproduct via distillation can be more efficient at driving the reaction equilibrium than removing water.[2] |
| Reaction Temperature | Reflux (boiling point of benzene-water azeotrope) | Reflux (dependent on alcohol boiling points) | Similar energy requirements for heating, but byproduct removal efficiency can alter overall energy consumption. |
| Purification | Multi-step distillation to remove benzene, excess allyl alcohol, and finally purify the product.[1] | Distillation to remove the alcohol byproduct and purify the final product. | Process complexity and the number of distillation steps significantly impact capital and operational costs. |
| Waste Generation | Viscous residue containing inorganic salts after neutralization.[1] | Minimal, as the catalyst can often be neutralized to simple salts or recycled. | Waste disposal adds to the overall operational cost. |
Experimental Protocols
Direct Esterification of Lactic Acid with Allyl Alcohol
This method is a classic acid-catalyzed esterification that utilizes a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. The protocol is adapted from a well-established procedure in Organic Syntheses[1].
Materials:
-
80% Lactic Acid (6 moles)
-
Benzene (300 ml)
-
Concentrated Sulfuric Acid (5 ml)
-
Allyl Alcohol (24 moles)
-
Anhydrous Sodium Acetate (18 g)
Procedure:
-
A mixture of 80% lactic acid, benzene, and concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask equipped with a Vigreux column and a Dean-Stark trap.
-
The mixture is heated to reflux, and the aqueous layer is continuously removed from the trap. This step removes water from the initial lactic acid solution and forms lactic acid oligomers.
-
Once the initial water removal slows, a four-fold molar excess of allyl alcohol is added.
-
Refluxing is continued, and the water produced from the esterification reaction is collected in the Dean-Stark trap until no more water is formed. The use of a large excess of allyl alcohol is crucial for achieving a high yield, with a 4:1 alcohol-to-acid ratio potentially yielding up to 90%[1].
-
After the reaction is complete, the mixture is cooled, and the sulfuric acid catalyst is neutralized with anhydrous sodium acetate.
-
The apparatus is reconfigured for vacuum distillation. Benzene and excess allyl alcohol are removed first.
-
The final product, this compound, is purified by vacuum distillation, collecting the fraction at 56–60°C/8 mm Hg[1].
Transesterification of Ethyl Lactate with Allyl Alcohol
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[2][3][4] This method avoids the direct production of water, instead generating a low-boiling alcohol as a byproduct, which can be easier to remove. The following is a representative protocol based on common lab practices for transesterification.
Materials:
-
Ethyl Lactate
-
Allyl Alcohol (in excess, can also serve as solvent)
-
Catalyst (e.g., Sodium methoxide or p-Toluenesulfonic acid)
-
Anhydrous solvent (optional, e.g., Toluene)
Procedure:
-
Ethyl lactate and a molar excess of allyl alcohol are charged into a round-bottomed flask equipped with a distillation head. Using the alcohol reactant as the solvent helps to drive the equilibrium towards the products.[3]
-
A catalytic amount of a strong acid (like p-toluenesulfonic acid) or a base (like sodium methoxide) is added to the mixture. Basic catalysts must be handled under anhydrous conditions.
-
The mixture is heated to reflux.
-
The lower-boiling ethanol produced during the reaction is continuously removed by distillation, which shifts the equilibrium towards the formation of this compound. If an azeotroping solvent like toluene is used, the ethanol can be removed as an azeotrope.
-
The reaction progress is monitored by techniques such as Gas Chromatography (GC) until the conversion of ethyl lactate ceases.
-
Upon completion, the reaction mixture is cooled. If an acid catalyst was used, it is neutralized with a mild base (e.g., sodium bicarbonate solution). If a base catalyst was used, it is neutralized with a mild acid.
-
The resulting mixture is then purified by fractional distillation under reduced pressure to separate the this compound from any remaining reactants and the neutralized catalyst.
Mandatory Visualizations
The following diagrams illustrate the workflow for comparing the two production methods and the chemical pathways involved.
Caption: Workflow for comparing this compound production methods.
Caption: Chemical pathways for this compound synthesis.
References
A Comparative Environmental Impact Analysis: Allyl Lactate Versus Conventional Solvents
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals presenting a comparative analysis of the environmental impact of allyl lactate against other commonly used laboratory and industrial solvents. This publication includes quantitative data, detailed experimental protocols, and visual aids to support informed solvent selection.
In the ongoing effort to embrace greener and more sustainable chemical practices, the choice of solvent plays a pivotal role. Solvents often constitute a significant portion of the waste generated in chemical processes, making their environmental impact a critical consideration. This guide provides an objective comparison of the environmental footprint of this compound, a bio-based solvent, with several conventional solvents frequently used in research and industry.
Executive Summary
Lactate esters, derived from renewable resources, are increasingly recognized as environmentally preferable alternatives to traditional petroleum-based solvents.[1][2] They are generally characterized by low toxicity, ready biodegradability, and lower volatile organic compound (VOC) emissions.[2] While extensive data exists for common lactate esters like ethyl lactate and butyl lactate, specific environmental impact data for this compound is less prevalent. This guide synthesizes available data for common solvents and provides context for evaluating this compound within this landscape. The general consensus for lactate esters is that they exhibit favorable environmental characteristics.[3]
Comparative Environmental Data
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Biodegradability (% degradation in 28 days) | Aquatic Toxicity (Daphnia magna EC50 48h mg/L) | VOC Content (g/L) | Data Source(s) |
| This compound | C6H10O3 | 130.14 | Data Not Available | Data Not Available | ~1098 (calculated) | N/A |
| Ethyl Lactate | C5H10O3 | 118.13 | > 60% (Readily biodegradable) | > 100 | 1040 | [3][4] |
| Acetone | C3H6O | 58.08 | Readily biodegradable | 8800 | 791 | [5][6][7] |
| Ethanol | C2H6O | 46.07 | Readily biodegradable (Half-life 0.1-10 days) | 1400 - 14000 | 790 | [1][3][8][9][10][11][12][13] |
| Isopropanol | C3H8O | 60.10 | Readily biodegradable | 1150 - 12500 | 786 | [14][15][16][17][18][19][20][21] |
| Ethyl Acetate | C4H8O2 | 88.11 | Readily biodegradable | 164 | 902 | [22][23][24][25][26] |
| n-Heptane | C7H16 | 100.21 | Readily biodegradable (70% in 10 days) | 1.5 | 684 | [4][27][28][29][30] |
| Toluene | C7H8 | 92.14 | Readily biodegradable | 11.5 | 867 | [3] |
| Dichloromethane | CH2Cl2 | 84.93 | Readily biodegradable | 10-100 | 1330 | [2][31][32][33][34] |
Note: VOC content for pure substances is often considered 100% by definition under some regulations. The values presented here are densities, which are commonly used in VOC calculations for mixtures.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for determining the key environmental impact parameters are outlined below.
Ready Biodegradability - OECD 301
This series of tests is designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is followed by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the production of carbon dioxide.
Key Methodologies under OECD 301:
-
OECD 301 B (CO2 Evolution Test): Measures the CO2 produced from the ultimate biodegradation of the test substance. The amount of CO2 produced is compared to the theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches 60% of ThCO2 production within a 10-day window during the 28-day test.
-
OECD 301 D (Closed Bottle Test): Measures the consumption of dissolved oxygen in sealed bottles containing the test substance and inoculum. The Biochemical Oxygen Demand (BOD) is compared to the theoretical oxygen demand (ThOD). A pass level of 60% of ThOD within a 10-day window is required for a substance to be classified as readily biodegradable.
Aquatic Toxicity - OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to aquatic invertebrates.
Principle: Young daphnids (typically Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.
Procedure:
-
A series of test solutions of different concentrations are prepared.
-
Groups of daphnids are introduced into each test solution and a control (without the test substance).
-
The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilisation in 50% of the daphnids after 48 hours of exposure.
Volatile Organic Compound (VOC) Content - EPA Method 24
This method is used to determine the amount of volatile matter in paints, inks, and other coatings, which is then used to calculate the VOC content.
Principle: A sample of the solvent is weighed, heated in an oven at a specific temperature for a set period, and then weighed again. The weight loss is considered the volatile content.
Procedure:
-
A known weight of the solvent is placed in a tared dish.
-
The dish is heated in an oven at 110 ± 5°C for 60 minutes.
-
After cooling in a desiccator, the dish is reweighed.
-
The VOC content is calculated based on the weight loss and the density of the solvent. For pure compounds, the density is often used to express the VOC content in grams per liter (g/L).
Visualizing Environmental Impact Assessment
To better understand the frameworks for evaluating the environmental impact of solvents, the following diagrams illustrate key conceptual workflows.
Conclusion
The selection of a solvent has far-reaching environmental consequences. While this compound emerges from a family of bio-based solvents with generally favorable environmental profiles, a lack of specific public data necessitates a cautious approach to its direct comparison with well-characterized conventional solvents. The data presented for other lactate esters strongly suggests that this compound is likely to be a more environmentally benign option compared to solvents like n-heptane, toluene, and dichloromethane, particularly concerning toxicity and biodegradability.
For professionals in research and drug development, it is imperative to consider the entire lifecycle of a solvent, from its production to its disposal. This guide serves as a foundational resource for making more informed and environmentally responsible decisions in solvent selection. Further research and public dissemination of experimental data for emerging green solvents like this compound are crucial to accelerate the transition to more sustainable chemical practices.
References
- 1. Biofuels and the environment - U.S. Energy Information Administration (EIA) [eia.gov]
- 2. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. response.restoration.noaa.gov [response.restoration.noaa.gov]
- 4. cpchem.com [cpchem.com]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Is Acetone Making Your Drinking Water Unsafe? A Deep Dive - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. Iowa Renewable Fuels Association - Environmental Ethanol [iowarfa.org]
- 9. epa.gov [epa.gov]
- 10. d35t1syewk4d42.cloudfront.net [d35t1syewk4d42.cloudfront.net]
- 11. Sensitivity of aquatic organisms to ethanol and its potential use as bioindicators [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Ethanol on Branchial Adenosine Triphosphatases in Oreochromis mossambicus (Peters) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of propanol and isopropanol by a mixed microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashland.com [ashland.com]
- 16. Biodegradation of Isopropanol in a Three Phase Fixed Bed Bioreact...: Ingenta Connect [ingentaconnect.com]
- 17. Isopropyl alcohol (PIM 290) [inchem.org]
- 18. omicsonline.org [omicsonline.org]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 20. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 21. Isopropyl Alcohol Environmental Risk Assessment in Industrial Wastewater Completed - Hubei Jubang Petrochemical Co., Ltd [jubanghg.com]
- 22. Is Ethyl Acetate Environmentally Friendly? Factory China [slchemtech.com]
- 23. How Ethyl Acetate Supports Sustainable International Practices? [eureka.patsnap.com]
- 24. nbinno.com [nbinno.com]
- 25. Understanding Ethyl Acetate’s Green Chemistry Impact [eureka.patsnap.com]
- 26. What Makes Ethyl Acetate a Key Chemical in Industry? - Zhejiang Ruiyang Chemical Co., Ltd. [acetatechem.com]
- 27. ashland.com [ashland.com]
- 28. pentachemicals.eu [pentachemicals.eu]
- 29. researchgate.net [researchgate.net]
- 30. Heptane's Role in Enhancements of Biodegradable Plastics Stability [eureka.patsnap.com]
- 31. Biodegradation of dichloromethane and its utilization as a growth substrate under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Methylene chloride - Chlorinated Solvents [chlorinated-solvents.eu]
- 33. Dichloromethane biodegradation in multi-contaminated groundwater: Insights from biomolecular and compound-specific isotope analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ovid.com [ovid.com]
Performance of Allyl lactate in comparison to Allyl acetate
A Comparative Performance Guide: Allyl Lactate vs. Allyl Acetate
Abstract
This guide provides a detailed comparison of this compound and allyl acetate, two allyl esters with applications in polymer synthesis, coatings, and as chemical intermediates. While both share the reactive allyl functional group, the lactate and acetate ester moieties impart distinct physical and chemical properties. This document summarizes their key performance characteristics, presents physical and chemical data in comparative tables, details experimental protocols for their synthesis, and visualizes key chemical processes. The information is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions in compound selection and process design.
Physical and Chemical Properties
This compound and allyl acetate are colorless liquids with characteristic odors. Their fundamental properties are summarized below. This compound's higher density and boiling point can be attributed to the presence of the hydroxyl group in the lactate moiety, which can lead to hydrogen bonding.
| Property | This compound | Allyl Acetate | Reference |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₂ | [1][2] |
| Molar Mass | 130.14 g/mol | 100.12 g/mol | [1][2] |
| Appearance | Clear, colorless, mobile liquid | Colorless liquid | [1][2] |
| Boiling Point | 175-176 °C @ 740 mmHg; 79 °C @ 25 mmHg | 103-104 °C @ 760 mmHg | [1][2] |
| Density | 1.0452 g/cm³ @ 20 °C | 0.928 g/cm³ @ 25 °C | [1][2] |
| Refractive Index | nD²⁰ 1.4369 | nD²⁰ 1.404 | [1][3] |
| Solubility | Miscible with many organic solvents. | Slightly soluble in water; miscible with alcohol and ether. | [3] |
Performance Comparison
Polymerization Reactivity
The primary application where the performance of allyl esters is critically evaluated is in polymerization. Both this compound and allyl acetate are challenging monomers for free-radical polymerization. This difficulty arises from a process known as degradative chain transfer , which is characteristic of allyl compounds.
In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group adjacent to the double bond of an allyl monomer. This terminates the kinetic chain and forms a resonance-stabilized allylic radical. This new radical is significantly less reactive and is slow to re-initiate a new polymer chain, leading to low polymerization rates and the formation of low molecular weight polymers or oligomers.
The structure of the ester group (lactate vs. acetate) is not expected to significantly alter the fundamental mechanism of degradative chain transfer, as this is dominated by the allylic C-H bonds. However, the hydroxyl group in this compound could potentially influence the polymerization kinetics in solution through interactions with the solvent or other monomers. Without direct experimental data, it is hypothesized that both monomers will exhibit similarly low reactivity in homopolymerization.
// Nodes P_radical [label="Growing Polymer Chain\n(P•)", fillcolor="#F1F3F4", fontcolor="#202124"]; Allyl_Monomer [label="Allyl Ester Monomer\n(CH₂=CH-CH₂-OR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dead_Polymer [label="Terminated Polymer Chain\n(P-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Allyl_Radical [label="Resonance-Stabilized\nAllylic Radical", fillcolor="#FBBC05", fontcolor="#202124"]; Slow_Reinitiation [label="Slow Re-initiation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges P_radical -> Allyl_Monomer [label="H-abstraction"]; Allyl_Monomer -> Dead_Polymer [label="Chain Termination"]; Allyl_Monomer -> Allyl_Radical [label="Forms Stable Radical"]; Allyl_Radical -> Slow_Reinitiation [label="Low Reactivity"]; } caption: Mechanism of degradative chain transfer in allyl polymerization.
Performance as Solvents
Lactate esters, such as ethyl lactate, are recognized as "green solvents" due to their biodegradability, low toxicity, and excellent solvency power.[5][6] They are effective at dissolving a wide range of polymers and resins.[7] this compound, possessing the lactate structure, is expected to share these favorable solvency characteristics.
Allyl acetate is soluble in many organic solvents like acetone, ethanol, and ether.[3][8] While quantitative solvency data like Kauri-butanol values are not available for a direct comparison, the additional hydroxyl group and increased polarity of this compound suggest it may have a different solvency profile, potentially being more effective for more polar substances compared to allyl acetate.
Flavor and Fragrance Profile
In the flavor and fragrance industry, allyl esters are known for their fruity notes. Allyl acetate is described as having a diffusive, pungent, and gassy odor that becomes fruity upon dilution.[9][10] The broader family of lactate esters, such as ethyl and butyl lactate, are characterized by mild, buttery, creamy, and fruity notes.[11][12][13] While a specific sensory profile for this compound is not detailed in the searched literature, it can be inferred that it would likely possess a complex profile combining the sharp, green notes of the allyl group with the creamy, fruity notes characteristic of the lactate moiety.
Experimental Protocols
Synthesis of this compound
A robust method for synthesizing this compound is via the esterification of lactic acid with an excess of allyl alcohol, using an acid catalyst and azeotropic removal of water.
Materials:
-
85% Lactic Acid (e.g., 635.6 g)
-
Benzene (300 ml)
-
Concentrated Sulfuric Acid (5 ml)
-
Allyl Alcohol (e.g., 1394 g, a 4:1 molar ratio to acid)
-
Anhydrous Sodium Acetate (18 g)
Procedure:
-
A mixture of lactic acid, benzene, and sulfuric acid is refluxed in a flask equipped with a Dean-Stark trap to remove water and form a lactic acid polymer.[1]
-
A large excess of allyl alcohol is added, and reflux is continued to drive the esterification, with the water of reaction being collected in the trap.[1]
-
Once the reaction is complete, the acidic catalyst is neutralized with anhydrous sodium acetate to prevent polyester formation during distillation.[1]
-
The mixture is distilled under reduced pressure to remove benzene and excess allyl alcohol.
-
Finally, pure this compound is obtained by fractional distillation under vacuum (e.g., boiling at 56-60 °C / 8 mmHg). A yield of 89-91% can be expected.[1]
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Mix Lactic Acid,\nBenzene, H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Azeotropic Dehydration\n(Reflux with Dean-Stark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Add Excess\nAllyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Esterification\n(Continue Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Neutralize with\nSodium Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; step6 [label="Vacuum Distillation\n(Remove Solvent/Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="Fractional Vacuum\nDistillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end; } caption: Experimental workflow for the synthesis of this compound.
Synthesis of Allyl Acetate
Allyl acetate is produced industrially via the gas-phase reaction of propene with acetic acid and oxygen over a palladium catalyst.[2] A laboratory-scale synthesis can be achieved through the esterification of allyl alcohol with acetyl chloride.
Materials:
-
Allyl Alcohol
-
Acetyl Chloride
-
Triethylamine (as an HCl scavenger)
-
Dichloromethane (as a solvent)
Procedure:
-
Allyl alcohol and acetyl chloride are dissolved in dichloromethane and cooled to approximately -5 °C.
-
Triethylamine is added dropwise to the cooled solution. The reaction is exothermic and forms triethylamine hydrochloride as a precipitate.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
The solid precipitate is removed by filtration.
-
The filtrate is washed, and the solvent is removed by distillation at atmospheric pressure.
-
Pure allyl acetate is then isolated by vacuum distillation.
Conclusion
This compound and allyl acetate, while both members of the allyl ester family, present a trade-off in properties. Their performance in polymerization is hampered by the common issue of degradative chain transfer, making them unsuitable for producing high molecular weight homopolymers via standard free-radical methods. This compound offers the potential benefits of a "green solvent" profile, characteristic of lactate esters, including good solvency and biodegradability. In contrast, allyl acetate is a more established intermediate, particularly for the production of allyl alcohol. The choice between these two compounds will ultimately depend on the specific application requirements, such as desired polarity, boiling point, and the importance of a renewable chemical profile. Further quantitative studies are needed to directly compare their polymerization kinetics and solvency power to fully elucidate their performance differences.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Allyl acetate - Wikipedia [en.wikipedia.org]
- 3. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Ethyl lactate as a solvent: Properties, applications and production processes – a review | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 8. scent.vn [scent.vn]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 12. Ethyl lactate | The Fragrance Conservatory [fragranceconservatory.com]
- 13. butyl lactate, 138-22-7 [thegoodscentscompany.com]
A Comparative Guide to the Kinetic Analysis of Poly(Lactic Acid) Alcoholysis for Alkyl Lactate Production
The chemical recycling of poly(lactic acid) (PLA) through alcoholysis presents a promising avenue for sustainable polymer waste management, transforming it into valuable alkyl lactates.[1][2] These alkyl lactates, such as methyl lactate and ethyl lactate, are considered green solvents with significant market value due to their biodegradability and low toxicity.[1] This guide provides a comparative analysis of different catalytic systems for the alcoholysis of PLA, focusing on their kinetic performance and experimental protocols to aid researchers and professionals in the field.
Performance Comparison of Catalytic Systems
The efficiency of PLA alcoholysis is heavily influenced by the choice of catalyst and the type of alcohol used. Studies have explored a range of catalysts, from single-component systems to more complex dual-catalyst mixtures, revealing significant differences in reaction rates and activation energies.
Methanolysis, for instance, generally proceeds faster than alcoholysis with longer-chain alcohols like ethanol, propanol, or butanol.[1][3] This is attributed to the lower steric hindrance of methanol, allowing for more effective nucleophilic attack on the ester groups of the PLA chain.[1]
Several commercially available catalysts have been investigated, including zinc acetate dihydrate (Zn(OAc)₂), magnesium acetate tetrahydrate (Mg(OAc)₂), 4-(dimethylamino)pyridine (DMAP), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[4] Among single-catalyst systems, zinc acetate has demonstrated high activity.[4][5] Interestingly, dual-catalyst systems have shown synergistic effects, significantly enhancing reaction rates. A combination of zinc acetate and TBD has been reported to be particularly effective for methanolysis.[4][5][6] Another study highlighted the synergistic effect of zinc acetate and DMAP, especially when used in a 1:1 ratio.[1][7]
The kinetic data for various catalytic systems are summarized in the tables below, offering a clear comparison of their performance under different conditions.
Kinetic Parameters for PLA Alcoholysis
| Catalyst System | Alcohol | Step | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Zinc Acetate & DMAP | Methanol | Step 1 | 73 | [1][7] |
| Step 2 | 40.16 | [1][7] | ||
| Zinc Acetate | Methanol | Step 1 (Ea₁) | 25.23 | [4][5] |
| Step 2 (Ea₂) | 34.16 | [4][5] | ||
| Reverse Step 2 (Ea₋₂) | 47.93 | [4][5] | ||
| Zn Schiff-base complex | Ethanol | Step 1 (Ea₁) | 62.58 | [3][8][9][10] |
| Step 2 (Ea₂) | 55.61 | [3][8][9][10] | ||
| Reverse Step 2 (Ea₋₂) | 54.11 | [3][8][9][10] |
Reaction Conditions and Alkyl Lactate Yields
| Catalyst(s) | Alcohol | Temperature (°C) | Reaction Time | Alkyl Lactate Yield (%) | Reference |
| Zinc Acetate & DMAP | Methanol | 130 | < 2 hours | > 97 | [1] |
| Zn Schiff-base complex | Ethanol | 90 | 540 min | 93 | [3] |
| Zn Schiff-base complex | Propanol | 90 | 2796 min | 92 | [3] |
| Zn Schiff-base complex | Butanol | 90 | 7548 min | 78 | [3] |
| Zinc Acetate & TBD | Methanol | 130 | - | High initial rate | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the alcoholysis of PLA using different catalytic systems.
Protocol 1: Methanolysis using a Dual Catalyst System (Zn(OAc)₂ and TBD)
This procedure outlines the methanolysis of PLA using a mixture of zinc acetate and TBD.[4]
-
Reactor Setup: Add 2 grams of PLA, a total of 2 mol% of the catalyst mixture (relative to PLA repeating units), and 31 mL of tetrahydrofuran (THF) to a high-pressure autoclave.
-
Degassing: Seal the autoclave and degas with nitrogen for 5 minutes.
-
Dissolution and Heating: Heat the reactor to 130°C and stir for 10 minutes to ensure complete dissolution of the PLA pellets. Set the stirring speed to 600 rpm.
-
Methanol Addition: Once the desired temperature is reached, inject 19 mL of methanol (approximately 17 equivalents) into the reactor using an HPLC pump at a rate of 10 mL/min.
-
Sampling and Analysis: Periodically collect reaction samples and analyze them using ¹H NMR spectroscopy to determine the conversion to methyl lactate.
Protocol 2: Alcoholysis using a Zinc Schiff-Base Complex
This protocol describes the alcoholysis of PLA using a synthesized zinc complex as the catalyst.[3]
-
Reaction Mixture: In a reaction vessel, combine PLA, the desired alcohol (ethanol, propanol, or butanol), and the zinc Schiff-base complex catalyst.
-
Reaction Conditions: Conduct the reaction at temperatures ranging from 50 to 130°C under autogenous pressure.
-
Monitoring: Track the progress of the reaction by taking samples at various time intervals.
-
Analysis: Analyze the samples using Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the relative concentrations of internal methine groups in the PLA chain, chain-end methine groups, and the resulting alkyl lactate.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying reaction kinetics, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic alcoholysis of poly(lactic acid).
The alcoholysis of PLA is generally modeled as a two-step process. The first step involves the random cleavage of ester bonds within the polymer chain by the alcohol, creating shorter oligomers with chain-end groups. The second step is the subsequent reaction of these chain-end groups with the alcohol to form the final alkyl lactate product. This second step is often considered reversible.[3][4]
Caption: Proposed kinetic model for the alcoholysis of PLA to form alkyl lactate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. [PDF] Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Allyl Lactate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Allyl lactate, a flammable and potentially hazardous chemical, requires a structured and informed disposal process. This guide provides essential, step-by-step information to ensure the safe and compliant management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for structurally similar chemicals, this should include:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
In the event of a spill, immediately evacuate non-essential personnel from the area. Remove all sources of ignition. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Waste."
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1] Mixing different types of waste can lead to dangerous chemical reactions and complicates the disposal process.[2]
-
-
Containerization:
-
Use a chemically compatible and properly sealed container for collecting this compound waste. The container should be in good condition and free from leaks.
-
Ensure the container is clearly labeled with the contents ("this compound"), the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[3]
-
The storage area should be equipped with secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.
-
-
Record Keeping:
-
Maintain detailed records of the amount of this compound waste generated, the dates of accumulation, and the final disposal manifests provided by the waste contractor. This documentation is crucial for regulatory compliance.
-
Hazard Profile of Structurally Similar Compounds
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the hazards can be inferred from related compounds. This information underscores the importance of cautious handling and proper disposal.
| Compound | Key Hazards |
| Allyl Acetate | Highly flammable liquid and vapor, Toxic if swallowed, Harmful in contact with skin, Causes serious eye irritation, Fatal if inhaled. |
| Allyl Alcohol | Highly flammable liquid and vapor, Toxic if swallowed or if inhaled, Fatal in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of damaging fertility or the unborn child, Very toxic to aquatic life.[3] |
| Ethyl Lactate | Flammable liquid and vapor, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and adhere to all applicable local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety department is the primary resource for specific guidance.
References
Essential Safety and Operational Guide for Handling Allyl Lactate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and potentially hazardous compounds like Allyl lactate. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and mitigate risks. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to similar esters. Nitrile or neoprene gloves are a suitable choice for incidental splash protection. For prolonged contact, heavier-duty gloves or double-gloving should be considered.[3][4] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised.
-
Lab Coat: A flame-resistant lab coat or a standard lab coat worn over cotton clothing is required to protect against splashes and spills.
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, a conservative approach is recommended based on data for similar lactate esters. The following table summarizes key quantitative safety data:
| Parameter | Value | Source/Recommendation |
| Occupational Exposure Limit (OEL) | ~15 ppm (75 mg/m³) (8-hour TWA) | Recommended for lactate ester vapors to prevent irritation. |
| Glove Breakthrough Time (Estimated) | ||
| - Nitrile Rubber | > 60 minutes (for incidental splash) | Based on data for similar chemicals. Replace immediately upon splash.[3] |
| - Neoprene | > 60 minutes (for incidental splash) | Based on data for similar chemicals. Replace immediately upon splash.[4] |
| - Butyl Rubber | > 240 minutes | Recommended for prolonged contact with similar esters. |
Disclaimer: The glove breakthrough times are estimations based on data for structurally similar chemicals. It is crucial to consult the specific glove manufacturer's chemical resistance guide and to perform in-house testing for applications involving prolonged or direct contact with this compound.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Gather all necessary materials, including this compound, reaction vessels, and spill cleanup materials.
- Don the appropriate PPE as outlined above.
2. Handling and Use:
- Perform all transfers and manipulations of this compound inside the chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep containers of this compound tightly sealed when not in use.
- Avoid heating this compound unless specifically required by the experimental protocol and with appropriate engineering controls in place.
3. Storage:
- Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
- Ensure the storage container is properly labeled with the chemical name and hazard information.
4. Disposal Plan:
- All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous waste.[5][6][7]
- Collect waste in a designated, properly labeled, and sealed container.
- Follow your institution's specific hazardous waste disposal procedures. Do not pour this compound down the drain.[5]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or exposures is critical.
Spill Response Workflow:
First Aid for Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][8][9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
References
- 1. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 2. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
